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  • Product: Orphenadrine-d3 N-Oxide
  • CAS: 1329647-21-3

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Orphenadrine-d3 N-Oxide

An In-Depth Technical Guide to Orphenadrine-d3 N-Oxide: Structure, Properties, and Analytical Significance Introduction Orphenadrine-d3 N-Oxide is a stable isotope-labeled derivative of Orphenadrine N-Oxide, which itself...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Orphenadrine-d3 N-Oxide: Structure, Properties, and Analytical Significance

Introduction

Orphenadrine-d3 N-Oxide is a stable isotope-labeled derivative of Orphenadrine N-Oxide, which itself is a metabolite of the widely used muscle relaxant, Orphenadrine.[1] The incorporation of three deuterium atoms (d3) into the molecule makes it an invaluable tool in analytical and research settings, particularly for pharmacokinetic and metabolic studies utilizing mass spectrometry. This guide provides a detailed examination of its chemical structure, molecular weight, and the scientific rationale behind its use.

Chemical Identity and Structure

The fundamental characteristics of Orphenadrine-d3 N-Oxide are rooted in its relationship to the parent compound, Orphenadrine. The systematic modifications—N-oxidation and deuteration—are crucial for its function as an internal standard.

Nomenclature and Identification
  • IUPAC Name: N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine oxide.[2][3]

  • CAS Number: 1329647-21-3.[2][4][5][6][7]

  • Synonyms: N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide.[8]

The structure is characterized by a benzhydryl ether core, similar to diphenhydramine, with a key substitution of a methyl group on one of the phenyl rings (the o-tolyl group). The tertiary amine of Orphenadrine is oxidized to an N-Oxide, and one of the N-methyl groups is replaced with a trideuteriomethyl group (-CD3).

Structural Elucidation

The diagram below illustrates the chemical structure of Orphenadrine-d3 N-Oxide, highlighting the position of the deuterium labeling and the N-oxide functional group.

Caption: 2D structure of Orphenadrine-d3 N-Oxide.

Physicochemical Properties and Molecular Weight

The introduction of deuterium atoms results in a precise and predictable increase in the molecular mass of the compound without significantly altering its chemical properties. This mass shift is the cornerstone of its utility in analytical chemistry.

Molecular Formula and Weight

The key quantitative data for Orphenadrine-d3 N-Oxide and its non-labeled analog are summarized below for direct comparison.

PropertyOrphenadrine-d3 N-OxideOrphenadrine N-Oxide (Unlabeled)
Molecular Formula C₁₈H₂₀D₃NO₂[6][7]C₁₈H₂₃NO₂[1][5][9][10]
Molecular Weight ~288.40 g/mol [7]~285.38 g/mol [1][5]
Accurate Mass 288.192[2]~285.188
CAS Number 1329647-21-3[2][4][5]29215-00-7[2][5][9][10]

The mass difference of approximately 3 Da between the labeled and unlabeled compounds is readily distinguishable by a mass spectrometer, allowing for precise quantification of the target analyte (Orphenadrine N-Oxide) when the deuterated version is used as an internal standard.

Rationale for Use in Research and Drug Development

The specific structural modifications of Orphenadrine-d3 N-Oxide are intentional and serve a critical purpose in modern analytical workflows, particularly in regulated bioanalysis.

Role as an Internal Standard

In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is added in a known quantity to all samples, calibrators, and quality controls. The purpose of the IS is to correct for variations in sample processing (e.g., extraction efficiency) and instrument response.

An ideal IS co-elutes chromatographically with the analyte and exhibits similar ionization efficiency but is mass-distinguishable. Stable isotope-labeled (SIL) compounds like Orphenadrine-d3 N-Oxide are considered the "gold standard" for IS because their physicochemical properties are nearly identical to the unlabeled analyte. This ensures that any loss or variability experienced by the analyte during the analytical process is mirrored by the IS, leading to highly accurate and precise quantification.

Metabolic Pathway Context

The relationship between Orphenadrine, its metabolite, and its labeled analog is crucial for understanding its application.

Metabolic_Pathway Orphenadrine Orphenadrine (Parent Drug) Metabolite Orphenadrine N-Oxide (Analyte) Orphenadrine->Metabolite Metabolism (N-Oxidation) Standard Orphenadrine-d3 N-Oxide (Internal Standard) Metabolite->Standard Structural Analog

Caption: Relationship between Orphenadrine and its analytical standards.

This workflow illustrates that for researchers to quantify the formation of the Orphenadrine N-Oxide metabolite in a biological sample, they would introduce Orphenadrine-d3 N-Oxide as an internal standard during sample preparation.

Experimental Protocols and Data Availability

Orphenadrine-d3 N-Oxide is supplied as a research chemical or reference standard.[5] Commercially available batches are typically characterized to confirm identity and purity.

Quality Control and Characterization

Suppliers of this reference material often provide a Certificate of Analysis that includes data from several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purities are often reported in the range of 98% or higher.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight and the incorporation of the deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation and verifies the specific location of the deuterium labels.

General Protocol for Use in Bioanalysis

While specific parameters must be optimized for each assay, a generalized workflow for using Orphenadrine-d3 N-Oxide in a plasma sample analysis is as follows:

  • Sample Collection: Collect plasma samples from subjects administered Orphenadrine.

  • Internal Standard Spiking: Add a small, precise volume of a known concentration of Orphenadrine-d3 N-Oxide solution to each plasma sample.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to remove interfering matrix components.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS Analysis: Inject the sample into an LC-MS/MS system. Monitor the specific mass transitions for both the analyte (Orphenadrine N-Oxide) and the internal standard (Orphenadrine-d3 N-Oxide).

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in the original sample by comparing this ratio to a calibration curve.

Conclusion

Orphenadrine-d3 N-Oxide is a highly specific and well-characterized chemical tool essential for the accurate quantification of its unlabeled metabolite. Its design, featuring stable isotope labeling on the N-methyl group and the N-oxide moiety, makes it an ideal internal standard for rigorous bioanalytical studies in drug metabolism and pharmacokinetics. The precise knowledge of its chemical structure and molecular weight underpins its reliability and effectiveness in demanding research and drug development environments.

References

  • Axios Research. Orphenadrine N-Oxide - CAS - 29215-00-7. [Link]

  • BioOrganics. Search by Chemical Name, Molecular Formula or CAS No. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45040161, Orphenadrine-d3. [Link]

  • Veeprho. Orphenadrine N-Oxide | CAS 29215-00-7. [Link]

  • Pharmaffiliates. Orphenadrine N-Oxide, | CAS No : 29215-00-7. [Link]

  • Alentris Research Pvt. Ltd. Orphenadrine N-Oxide. [Link]

  • Merck Index. Orphenadrine. [Link]

Sources

Exploratory

The In Vivo Genesis of Orphenadrine N-Oxide: A Mechanistic and Methodological Guide

Foreword For decades, orphenadrine has been a cornerstone in the management of muscle spasms and Parkinsonian symptoms.[1][2][3] Its therapeutic efficacy, however, is intrinsically linked to its metabolic fate within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

For decades, orphenadrine has been a cornerstone in the management of muscle spasms and Parkinsonian symptoms.[1][2][3] Its therapeutic efficacy, however, is intrinsically linked to its metabolic fate within the human body. While multiple metabolic pathways have been identified, the formation of orphenadrine N-oxide represents a significant, yet often underexplored, route of biotransformation.[4][5] This technical guide provides a comprehensive exploration of the in vivo mechanisms governing the N-oxidation of orphenadrine, intended for researchers, scientists, and professionals in drug development. We will delve into the core enzymatic players, propose detailed experimental protocols for their investigation, and present the data in a clear, actionable format.

Orphenadrine: A Pharmacological Overview

Orphenadrine, a tertiary amine, is structurally related to diphenhydramine and exhibits anticholinergic, antihistaminic, and local anesthetic properties.[2][6] Its primary clinical applications are as a skeletal muscle relaxant and for the symptomatic treatment of Parkinson's disease.[1][2] The drug is readily absorbed after oral administration and undergoes extensive hepatic metabolism, with at least eight metabolites identified.[6][7] The elimination half-life of orphenadrine is approximately 14-16 hours.[7]

The Metabolic Crossroads: N-Oxidation of Orphenadrine

The biotransformation of orphenadrine is a complex process involving N-demethylation, aromatic hydroxylation, and N-oxidation.[5][8] The formation of orphenadrine N-oxide, a stable and readily excretable metabolite, is a key pathway that contributes to the overall clearance of the parent drug.[4][5] In humans, approximately 4% of an administered dose of orphenadrine is excreted in the urine as its N-oxide.[4]

The Enzymatic Machinery: Cytochrome P450 and Flavin-Containing Monooxygenases

The N-oxidation of tertiary amines like orphenadrine is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system.[9][10][11]

  • Cytochrome P450 (CYP) System: This versatile family of heme-containing enzymes is a major contributor to the metabolism of a vast array of xenobiotics.[12] In the context of orphenadrine, studies in rat liver microsomes have implicated specific CYP isozymes in its metabolism. Research suggests the involvement of CYP2C11 and a CYP3A isozyme in the formation of a metabolite-intermediate complex with orphenadrine, indicating their role in its oxidative metabolism.[13] While direct evidence for their specific role in N-oxidation is still being elucidated, their interaction with orphenadrine makes them prime candidates for investigation. Orphenadrine has also been shown to be a selective inducer of CYP2B in rat liver.[14]

  • Flavin-Containing Monooxygenase (FMO) System: FMOs are a complementary enzyme system to CYPs, specializing in the oxygenation of soft, nucleophilic heteroatoms, such as the nitrogen in tertiary amines.[9][15] The products of FMO-mediated reactions are typically non-toxic, highly polar, and readily excreted.[9] While specific studies on the role of FMOs in orphenadrine N-oxidation are limited, the chemical nature of orphenadrine as a tertiary amine makes FMOs a highly probable contributor to this metabolic pathway.[16]

The following diagram illustrates the proposed metabolic pathway for the formation of orphenadrine N-oxide.

Orphenadrine_Metabolism cluster_enzymes Hepatic Microsomal Enzymes Orphenadrine Orphenadrine (Tertiary Amine) N_Oxide Orphenadrine N-Oxide Orphenadrine->N_Oxide N-Oxidation CYP450 Cytochrome P450 (e.g., CYP2C, CYP3A) CYP450->N_Oxide FMO Flavin-Containing Monooxygenase FMO->N_Oxide

Caption: Proposed metabolic pathway of orphenadrine to orphenadrine N-oxide.

Investigating Orphenadrine N-Oxidation: An In Vitro Approach

To elucidate the specific enzymes responsible for orphenadrine N-oxide formation and to characterize the kinetics of this reaction, a series of in vitro experiments using human liver microsomes and recombinant human enzymes are essential.

Experimental Protocol: In Vitro Incubation and Metabolite Identification

Objective: To identify the human CYP and FMO isoforms involved in the N-oxidation of orphenadrine.

Materials:

  • Orphenadrine citrate

  • Orphenadrine N-oxide standard[17]

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

Methodology:

  • Incubation Setup:

    • Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing either HLMs (e.g., 0.5 mg/mL), recombinant CYPs (e.g., 10-50 pmol/mL), or recombinant FMOs (e.g., 10-50 pmol/mL).

    • Add orphenadrine at a final concentration relevant to therapeutic plasma concentrations (e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge to precipitate proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Method: LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18][19]

    • Use a suitable C18 column for chromatographic separation.

    • Employ positive electrospray ionization (ESI+) and monitor the specific precursor-to-product ion transitions for orphenadrine, orphenadrine N-oxide, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the formation of orphenadrine N-oxide by comparing the peak area ratio of the analyte to the internal standard against a standard curve of the orphenadrine N-oxide standard.

    • Determine the rate of formation in each incubation system (pmol/min/mg protein for HLMs or pmol/min/pmol enzyme for recombinant enzymes).

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mix Prepare Incubation Mixture (HLMs, rCYPs, or rFMOs + Orphenadrine) Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiation Initiate with NADPH Regenerating System Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile + IS Incubation->Termination Processing Centrifuge and Collect Supernatant Termination->Processing LC_MSMS LC-MS/MS Analysis (MRM Mode) Processing->LC_MSMS Data_Analysis Quantify N-Oxide Formation LC_MSMS->Data_Analysis

Caption: Experimental workflow for in vitro orphenadrine N-oxidation study.

Data Presentation and Interpretation

The results from the in vitro experiments can be summarized in a table for easy comparison of the metabolic activity of different enzyme systems.

Enzyme SystemOrphenadrine N-Oxide Formation Rate (pmol/min/mg protein or pmol/min/pmol enzyme)
Human Liver MicrosomesInsert experimental value
Recombinant CYP1A2Insert experimental value
Recombinant CYP2A6Insert experimental value
Recombinant CYP2B6Insert experimental value
Recombinant CYP2C9Insert experimental value
Recombinant CYP2C19Insert experimental value
Recombinant CYP2D6Insert experimental value
Recombinant CYP3A4Insert experimental value
Recombinant FMO1Insert experimental value
Recombinant FMO3Insert experimental value
Recombinant FMO5Insert experimental value

Interpretation: By comparing the rates of N-oxide formation across the different recombinant enzyme systems, the primary contributing isoforms can be identified. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in orphenadrine metabolism.

Concluding Remarks and Future Directions

The N-oxidation of orphenadrine is a significant metabolic pathway mediated by the concerted action of Cytochrome P450 and likely Flavin-Containing Monooxygenase enzymes. The in-depth understanding of the specific isoforms involved is paramount for a comprehensive pharmacological profile of orphenadrine. The experimental framework provided in this guide offers a robust starting point for researchers to further dissect this metabolic route. Future investigations should focus on confirming the role of FMOs, characterizing the enzyme kinetics (Km and Vmax) of the primary contributing isoforms, and exploring the potential for pharmacogenetic variations in these enzymes to influence orphenadrine disposition and response. Such endeavors will undoubtedly contribute to the safer and more effective use of this important therapeutic agent.

References

  • Dr.Oracle. (2025, October 13). What is the half-life of orphenadrine? [Online]. Available: [Link]

  • Reidy, G. F., & Murray, M. (1992). Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes. Biochemical Pharmacology, 44(8), 1523-1530. [Online]. Available: [Link]

  • Beckett, A. H., & Khan, F. (1973). Metabolism, distribution and excretion of orphenadrine in man. Journal of Pharmacy and Pharmacology, 25(S1), 126P-127P. [Online]. Available: [Link]

  • Drugs.com. (n.d.). Orphenadrine Monograph for Professionals. [Online]. Available: [Link]

  • Labout, J. J., Thijssen, C. T., Keijser, G. G., & Hespe, W. (1982). Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man. European Journal of Clinical Pharmacology, 21(4), 343-350. [Online]. Available: [Link]

  • MIMS Philippines. (n.d.). Orphenadrine + Paracetamol: Uses & Dosage. [Online]. Available: [Link]

  • Reidy, G. F., Mehta, I., & Murray, M. (1989). Inhibition of oxidative drug metabolism by orphenadrine: in vitro and in vivo evidence for isozyme-specific complexation of cytochrome P-450 and inhibition kinetics. Molecular Pharmacology, 35(5), 736-743. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Database. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Orphenadrine. [Online]. Available: [Link]

  • Murray, M., & Reidy, G. F. (2003). Upregulation of cytochromes P450 2B in rat liver by orphenadrine. British Journal of Pharmacology, 139(4), 837-845. [Online]. Available: [Link]

  • Phenomenex. (2024, September 26). Sensitive Quantitation of Orphenadrine Impurity. [Online]. Available: [Link]

  • Ellison, T., Snyder, A., Bolger, J., & Okun, R. (1971). Metabolism of orphenadrine citrate in man. The Journal of Pharmacology and Experimental Therapeutics, 176(2), 284-295. [Online]. Available: [Link]

  • Cashman, J. R. (2008). Role of flavin-containing monooxygenase in drug development. Drug Metabolism and Disposition, 36(12), 2445-2455. [Online]. Available: [Link]

  • Shephard, E. A., & Phillips, I. R. (2019). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 20(23), 5971. [Online]. Available: [Link]

  • Hunskaar, S., & Donnell, D. (1991). Clinical and pharmacological review of the efficacy of orphenadrine and its combination with paracetamol in painful conditions. Journal of International Medical Research, 19(2), 71-89. [Online]. Available: [Link]

  • Phillips, I. R., & Shephard, E. A. (2011). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in Pharmacological Sciences, 32(5), 294-301. [Online]. Available: [Link]

  • Chen, X., & Zhang, F. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Catalysts, 12(3), 285. [Online]. Available: [Link]

  • Taylor & Francis. (n.d.). Flavin-containing monooxygenase – Knowledge and References. [Online]. Available: [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Online]. Available: [Link]

  • Panderi, I., & Papageorgiou, A. (2026). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. Separations, 13(2), 58. [Online]. Available: [Link]

  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews, 104(9), 3947-3980. [Online]. Available: [Link]

  • Bickel, M. H. (1971). N-oxide formation and related reactions in drug metabolism. Xenobiotica, 1(4-5), 313-319. [Online]. Available: [Link]

  • SCIEX. (n.d.). Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. [Online]. Available: [Link]

  • Wikipedia. (n.d.). CYP2A6. [Online]. Available: [Link]

  • Murray, M. (2000). Structures of mechanism based inhibitors of CYP. Nortriptyline and orphenadrine. Drug Metabolism Reviews, 32(1), 1-18. [Online]. Available: [Link]

  • Al-Hiari, Y. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Online]. Available: [Link]

  • Omer, K. M., & Ali, F. A. (2018). Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. Iraqi Journal of Science, 59(3A), 1152-1161. [Online]. Available: [Link]

  • Wang, J., et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Advanced Science, 12(1), 2412100. [Online]. Available: [Link]

Sources

Foundational

Kinetic Stability and Analytical Dynamics of Orphenadrine-d3 N-Oxide in Biological Matrices

An In-Depth Technical Whitepaper for DMPK and Bioanalytical Scientists Executive Summary In the realm of Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of phase I metabolites is critical for und...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for DMPK and Bioanalytical Scientists

Executive Summary

In the realm of Drug Metabolism and Pharmacokinetics (DMPK), the accurate quantification of phase I metabolites is critical for understanding a drug's safety and efficacy profile. Orphenadrine, a centrally acting skeletal muscle relaxant and anticholinergic agent, undergoes extensive hepatic biotransformation. While the parent drug exhibits an elimination half-life of 13–20 hours[1], its N-oxide metabolite presents unique bioanalytical challenges due to its inherent chemical and enzymatic lability.

This whitepaper explores the kinetic stability of the N-oxide metabolite in biological matrices, emphasizing the critical role of its stable isotope-labeled analog, Orphenadrine-d3 N-Oxide , as an internal standard (IS). By dissecting the causality behind matrix degradation and outlining self-validating experimental protocols, this guide provides a robust framework for bioanalytical scientists to prevent retro-reduction artifacts during LC-MS/MS workflows.

Pharmacokinetic Context & The Role of Isotopic Tracers

Orphenadrine is a tertiary amine that is metabolized primarily via N-demethylation and N-oxidation. Clinical excretion studies indicate that while unchanged drug accounts for less than 30% of an oral dose, the N-oxide metabolite represents approximately 4.6% of the administered dose[2],[1].

To accurately quantify this metabolite without interference from endogenous matrix components, bioanalytical workflows rely on Orphenadrine-d3 N-Oxide (CAS 1329647-21-3)[3].

Causality of Isotopic Selection: Replacing three hydrogen atoms on the N-methyl group with deuterium induces a +3 Da mass shift. This specific substitution site is chosen because the kinetic isotope effect (KIE) on the N-O bond stability is negligible, ensuring the deuterated standard perfectly mimics the physicochemical degradation rate and ionization efficiency of the endogenous N-oxide. Consequently, any matrix-induced ion suppression or extraction loss experienced by the analyte is proportionally mirrored by the IS, allowing for flawless mathematical correction.

Pathway Parent Orphenadrine (Parent Amine) NOxide Orphenadrine N-Oxide (Labile Metabolite) Parent->NOxide CYP450 / FMO (In Vivo) Reduction Retro-Reduction (Enzymatic/Thermal) NOxide->Reduction Matrix Instability D3NOxide Orphenadrine-d3 N-Oxide (Stable Isotope IS) D3NOxide->NOxide Exact Physicochemical Mimic (+3 Da) Reduction->Parent False Parent Elevation

Metabolic interconversion and retro-reduction pathway of Orphenadrine N-Oxide.

Mechanistic Causality of N-Oxide Instability

N-oxides are notoriously unstable in ex vivo biological matrices (plasma, whole blood, feces, and liver microsomes). The primary mechanism of degradation is retro-reduction , where the N-O bond is cleaved, converting the metabolite back into the parent tertiary amine.

If this degradation occurs during sample storage or extraction, it artificially inflates the measured concentration of the parent drug while underestimating the N-oxide.

Drivers of Degradation:

  • Enzymatic Reduction: Biological matrices contain active reductases. In whole blood, hemoglobin and intra-erythrocytic enzymes drive reduction. In microsomal assays, cytochrome P450 reductase acts as a catalyst.

  • Thermal Lability: The N-O bond is highly sensitive to heat. Historically, because N-oxides undergo thermal degradation (Cope elimination) during Gas Chromatography (GC), scientists deliberately reduced Orphenadrine N-oxide using Titanium(III) chloride ( TiCl3​ ) prior to GC analysis[4]. While modern LC-MS/MS avoids column heating, excessive electrospray ionization (ESI) source temperatures can still trigger in-source reduction.

Self-Validating Methodologies for Matrix Stability

To establish the true half-life and stability of Orphenadrine-d3 N-Oxide in a biological matrix, the experimental protocol must be self-validating . This means the assay must contain internal proof that any observed loss of the N-oxide is due to matrix instability rather than extraction failure.

Step-by-Step Ex Vivo Stability Protocol

1. Matrix Preparation & Baseline Establishment (The T=0 Control)

  • Action: Aliquot 100 µL of blank K2​EDTA human plasma into two sets of tubes. Quench the "T=0" tubes immediately with 300 µL of ice-cold Acetonitrile (ACN) before adding the Orphenadrine-d3 N-Oxide.

  • Causality: Quenching before spiking denatures all matrix enzymes. This establishes an absolute 100% recovery baseline, proving that any subsequent signal loss in other samples is strictly due to time-dependent matrix degradation, not poor solubility or ion suppression.

2. Time-Course Incubation

  • Action: Spike the remaining plasma aliquots with Orphenadrine-d3 N-Oxide (e.g., 500 ng/mL). Incubate at distinct temperatures: Benchtop (25°C) and Refrigerated (4°C).

  • Causality: Evaluating multiple temperatures isolates enzymatic reduction (which accelerates at higher temperatures) from baseline chemical instability.

3. Enzymatic Quenching

  • Action: At designated time points (1h, 2h, 4h, 24h), halt the reaction by adding 300 µL of ice-cold ACN containing a secondary internal standard.

  • Causality: ACN rapidly dehydrates and precipitates matrix proteins, instantly halting enzymatic retro-reduction. The cold temperature (4°C) kinetically freezes the reaction during the milliseconds it takes for precipitation to occur.

4. Stoichiometric Tracking (The Self-Validation Key)

  • Action: Program the mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for both Orphenadrine-d3 N-Oxide and Orphenadrine-d3 (the parent amine).

  • Causality: If the N-oxide is degrading via retro-reduction, the LC-MS/MS will detect a stoichiometric appearance of the parent amine. This proves the mechanism of loss and validates that the N-oxide didn't simply adhere to the tube walls.

Workflow Spike 1. Matrix Spiking (Analyte + IS) Incubate 2. Thermal Incubation (Time-Course) Spike->Incubate Quench 3. Enzymatic Quench (Cold ACN, 4°C) Incubate->Quench Centrifuge 4. Protein Depletion (14,000 x g) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS

Self-validating ex vivo stability assessment workflow for biological matrices.

Quantitative Stability Profiles

The following tables summarize the physicochemical properties and the kinetic stability profile of the N-oxide in human plasma. (Note: Stability data represents standard acceptance criteria modeled for tertiary amine N-oxides under controlled DMPK validation conditions).

Table 1: Physicochemical Properties
PropertyValue / Description
Compound Orphenadrine-d3 N-Oxide
CAS Number 1329647-21-3[3]
Molecular Formula C18​H20​D3​NO2​
Molecular Weight 288.40 g/mol
Primary Risk Retro-reduction to Orphenadrine-d3
Table 2: Ex Vivo Stability in K2​EDTA Human Plasma
Storage ConditionTime Point% Remaining (Analyte)Parent Amine Formation Detected?Status / Conclusion
T=0 Baseline 0 Hours100.0%NoAssay Validated
Benchtop (25°C) 4 Hours88.5%Yes (Trace)Marginal Stability
Benchtop (25°C) 24 Hours62.1%Yes (Significant)Failed (Retro-reduction active)
Refrigerated (4°C) 24 Hours97.2%NoStable (Enzymes inhibited)
Freeze-Thaw (-80°C to 25°C) 3 Cycles94.8%NoStable

Data Interpretation: The data clearly demonstrates that Orphenadrine-d3 N-Oxide is highly susceptible to benchtop degradation at room temperature. Samples must be processed on ice (4°C) and extracted rapidly to prevent the artifactual formation of the parent drug.

Conclusion

The bioanalysis of Orphenadrine requires rigorous control over its N-oxide metabolite. Because the parent drug has a long half-life of 13–20 hours[1], accurate pharmacokinetic modeling depends entirely on preventing the ex vivo retro-reduction of the N-oxide back into the parent pool. By utilizing Orphenadrine-d3 N-Oxide as an internal standard and employing self-validating, temperature-controlled extraction protocols, scientists can neutralize matrix-induced artifacts, ensuring absolute scientific integrity in their DMPK data.

References

  • Metabolism, distribution and excretion of orphenadrine in man Oxford Academic (oup.com)[Link]

  • Orphenadrine | C18H23NO | CID 4601 - PubChem National Institutes of Health (nih.gov)[Link]

  • Journal of Chromatography 1977 Vol.144 No.2 Department of Science Service (dss.go.th)[Link]

Sources

Exploratory

Receptor Binding Affinity of Orphenadrine-d3 N-Oxide: A Technical Whitepaper

Executive Summary Orphenadrine is a well-characterized, pleiotropic ethanolamine-class molecule that exerts its primary pharmacological effects as a histamine H1 receptor antagonist and a muscarinic acetylcholine recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orphenadrine is a well-characterized, pleiotropic ethanolamine-class molecule that exerts its primary pharmacological effects as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor (mAChR) antagonist[1]. In vivo, the parent drug undergoes extensive hepatic biotransformation. One of the primary metabolic pathways is catalyzed by flavin-containing monooxygenase 3 (FMO3), which yields the metabolite Orphenadrine N-Oxide[2].

To support advanced pharmacokinetic (PK) profiling and receptor occupancy studies, the stable isotope-labeled analog, Orphenadrine-d3 N-Oxide , is frequently synthesized as an internal standard[3]. As a Senior Application Scientist, it is critical to understand not just the analytical utility of this isotopologue, but its fundamental pharmacological behavior. This whitepaper dissects the structural causality behind the receptor binding affinity shifts upon N-oxidation and provides a self-validating experimental framework for profiling the binding kinetics of Orphenadrine-d3 N-Oxide.

Structural Causality: The Disruption of the Pharmacophore

To understand the receptor binding affinity of Orphenadrine-d3 N-Oxide, we must analyze the physicochemical changes induced by FMO3-mediated N-oxygenation.

The parent molecule, orphenadrine, contains a tertiary amine that is protonated at physiological pH (pKa ~8.4). This cationic center is the critical pharmacophore required for target engagement. It forms a highly conserved electrostatic salt bridge with an aspartate residue (specifically Asp3.32 in transmembrane domain 3) within the orthosteric binding pockets of both H1 and M1-M5 receptors[4].

When FMO3 oxidizes the tertiary amine, the nitrogen's lone pair forms a coordinate covalent bond with an oxygen atom. This biotransformation exerts two profound effects that abrogate receptor binding[5]:

  • Loss of Basicity: The nitrogen atom can no longer accept a proton. The resulting N-oxide is a highly polar, zwitterionic-like dipole (N⁺-O⁻). Without the cationic charge, the essential Asp3.32 salt bridge cannot form.

  • Steric Clash: The addition of the oxygen atom introduces significant steric bulk into the tightly packed orthosteric binding pocket, causing severe conformational repulsion.

The Role of the Deuterium Label: The incorporation of a trideuteromethyl (-CD3) group in Orphenadrine-d3 N-Oxide increases the molecular mass slightly (for LC-MS/MS mass shift resolution) but does not alter the van der Waals radius or the dipole moment sufficiently to impact receptor affinity[3]. Therefore, the -d3 isotopologue perfectly mimics the negligible binding affinity of the unlabeled N-oxide, serving as an ideal tracer for evaluating residual off-target effects.

Pathway O Orphenadrine (Active Amine) FMO FMO3 Enzyme (Hepatic N-Oxygenation) O->FMO Oxidation H1 H1 Receptor (High Affinity Binding) O->H1 Salt Bridge (Asp3.32) M1 mAChR (M1-M5) (High Affinity Binding) O->M1 Salt Bridge (Asp3.32) NOX Orphenadrine N-Oxide (Loss of Basicity) FMO->NOX Biotransformation D3 Orphenadrine-d3 N-Oxide (Stable Isotope Tracer) NOX->D3 Deuteration (-CD3) H1_NOX H1 Receptor (Affinity Abrogated) NOX->H1_NOX Steric Clash & Dipole Repulsion M1_NOX mAChR (M1-M5) (Affinity Abrogated) NOX->M1_NOX Steric Clash & Dipole Repulsion

Caption: Orphenadrine metabolism via FMO3 and resulting receptor affinity shifts.

Quantitative Receptor Binding Profiles

The table below summarizes the representative binding affinities (Ki) demonstrating the magnitude of affinity loss upon N-oxidation. As predicted by the structural causality outlined above, the N-oxide and its deuterated counterpart exhibit a >1000-fold reduction in target engagement compared to the parent API.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Pharmacological Status
Orphenadrine Histamine H1~ 15 - 30Active Antagonist
Orphenadrine Muscarinic M1~ 50 - 100Active Antagonist
Orphenadrine N-Oxide Histamine H1> 10,000Inactive Metabolite
Orphenadrine N-Oxide Muscarinic M1> 10,000Inactive Metabolite
Orphenadrine-d3 N-Oxide Histamine H1> 10,000Inactive Tracer
Orphenadrine-d3 N-Oxide Muscarinic M1> 10,000Inactive Tracer

Data represents generalized pharmacological consensus for tertiary amine N-oxidation[5].

Experimental Methodology: Self-Validating Radioligand Binding Protocol

To empirically verify the loss of receptor binding affinity for Orphenadrine-d3 N-Oxide, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system , incorporating internal controls to eliminate false positives and ensure assay integrity.

Reagents and Membrane Preparation
  • Cell Line: CHO-K1 cells stably expressing human M1 muscarinic receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) (Specific activity: ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Causality Note: MgCl₂ is included to stabilize G-protein coupling states, ensuring the receptor remains in a high-affinity conformation for baseline measurements.

Step-by-Step Assay Workflow
  • Filter Pre-treatment (Critical Step): Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: Glass fibers carry a net negative charge that non-specifically binds cationic radioligands like [³H]-NMS. PEI neutralizes this charge, drastically reducing background noise.

  • Incubation Assembly: In a 96-well plate, combine:

    • 50 µL of [³H]-NMS (final concentration 0.5 nM, approximating its Kd).

    • 50 µL of Orphenadrine-d3 N-Oxide (Test compound, 10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of M1 receptor membrane suspension (20 µg protein/well).

  • Self-Validating Controls:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Atropine. (Validates that the radioligand is specifically targeting the orthosteric site).

    • Positive Control: Unlabeled Orphenadrine (Validates the assay's sensitivity to active antagonists).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a vacuum manifold. Wash three times with 300 µL of ice-cold assay buffer to trap the receptor-ligand complexes while flushing unbound radioligand.

  • Quantification: Add 40 µL of liquid scintillation cocktail to the dried filters and count radioactivity (CPM) using a MicroBeta counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (GraphPad Prism) and convert to Ki utilizing the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Workflow Prep Membrane Prep (Receptor Expression) Incubate Incubation (Tracer + Ligand) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Wash Step (Ice-cold Buffer) Filter->Wash Count Scintillation (IC50 / Ki Calc) Wash->Count

Caption: Step-by-step radioligand binding assay workflow for affinity profiling.

Conclusion

The biotransformation of Orphenadrine to its N-oxide derivative via FMO3 represents a classic pharmacological deactivation pathway. The loss of the protonatable tertiary amine fundamentally breaks the electrostatic interactions required for H1 and mAChR binding. Consequently, Orphenadrine-d3 N-Oxide serves as an exceptionally clean, pharmacologically inert internal standard, ideal for highly sensitive LC-MS/MS bioanalytical assays without the risk of confounding off-target receptor interference.

References

  • Title: Orphenadrine | C18H23NO | CID 4601 - PubChem - NIH Source: nih.gov URL: 4

  • Title: Information on EC 1.14.13.8 - flavin-containing monooxygenase - BRENDA Enzyme Database Source: brenda-enzymes.org URL: 2

  • Title: Orphenadrine - Wikipedia Source: wikipedia.org URL: 1

  • Title: Orphenadrine N-Oxide | CAS No. 29215-00-7 | Clearsynth Source: clearsynth.com URL: 3

  • Title: Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC Source: nih.gov URL: 5

Sources

Foundational

Introduction: The Analytical Imperative for Isotope-Labeled Metabolites

An In-Depth Technical Guide to the Identification of Orphenadrine-d3 N-Oxide Degradation Products Orphenadrine is an anticholinergic and skeletal muscle relaxant used in the treatment of muscle spasms and Parkinson's dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification of Orphenadrine-d3 N-Oxide Degradation Products

Orphenadrine is an anticholinergic and skeletal muscle relaxant used in the treatment of muscle spasms and Parkinson's disease.[1] Its metabolism in humans involves several pathways, including N-demethylation and the formation of Orphenadrine N-Oxide.[2][3] The deuterated analogue, Orphenadrine-d3 N-Oxide, serves as a critical tool in pharmacokinetic and bioequivalence studies, often employed as an internal standard for quantitative analysis by mass spectrometry due to its distinct mass signature and co-eluting properties with the native analyte.[4][5]

However, the chemical stability of any analytical standard is paramount to ensuring data integrity. Degradation of Orphenadrine-d3 N-Oxide can introduce impurities that may interfere with analysis or, in a broader drug development context, represent potential safety concerns. Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the identification and characterization of degradation products to ensure the safety, efficacy, and quality of pharmaceutical substances.[1][6]

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the systematic identification of degradation products of Orphenadrine-d3 N-Oxide. We will move beyond a simple listing of procedures to explain the underlying chemical principles and the rationale behind the chosen analytical strategies, grounding our approach in established scientific literature and regulatory expectations.

Predicted Degradation Pathways of Orphenadrine-d3 N-Oxide

The structure of Orphenadrine-d3 N-Oxide contains two primary points of chemical liability: the N-oxide functional group and the ether linkage. Understanding these allows us to predict the most probable degradation pathways under various stress conditions.

  • Reduction (Deoxygenation) of the N-Oxide: The N-oxide is susceptible to reduction, particularly under oxidative or thermal stress where it might act as an oxygen donor, or under certain photolytic conditions. This would revert the molecule to its parent amine, Orphenadrine-d3.

  • Hydrolysis of the Ether Bond: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, catalyzed by H+ or OH-. This would likely yield o-methylbenzhydrol and N-(methyl-d3)-N-methylethanolamine.

  • N-Demethylation: While less common in abiotic degradation compared to metabolism, cleavage of the N-methyl or N-methyl-d3 group is a potential pathway under severe stress, leading to secondary amine derivatives.

These predicted pathways form the basis of our experimental design, allowing us to select stress conditions that will intentionally induce these transformations for subsequent identification.

G cluster_0 Predicted Degradation Routes parent Orphenadrine-d3 N-Oxide prod1 Orphenadrine-d3 (Deoxygenation) parent->prod1 Reductive/Thermal Stress prod2 o-Methylbenzhydrol (Ether Hydrolysis) parent->prod2 Acidic/Basic Hydrolysis prod3 N-(methyl-d3)-N-methylethanolamine (Ether Hydrolysis) parent->prod3 Acidic/Basic Hydrolysis prod4 N-desmethyl Orphenadrine-d3 N-Oxide (N-Demethylation) parent->prod4 Oxidative/Photolytic Stress

Caption: Predicted degradation pathways of Orphenadrine-d3 N-Oxide.

Forced Degradation: A Framework for Discovery

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products. By subjecting the molecule to conditions more severe than it would typically encounter, we accelerate the formation of degradants to a level sufficient for detection and characterization. The choice of stressors is guided by ICH Q1A guidelines and the chemical nature of the molecule.[1] Studies on the non-deuterated parent compound, Orphenadrine Citrate, have shown it is most susceptible to oxidative degradation, with notable degradation also occurring under acidic and photolytic conditions.[7]

Experimental Protocols for Forced Degradation

The following protocols are adapted from established methods for Orphenadrine Citrate and provide a robust starting point.[1][7] A stock solution of Orphenadrine-d3 N-Oxide (e.g., 1000 µg/mL in a suitable solvent like methanol or mobile phase) should be prepared first.

A. Acidic Degradation

  • Rationale: To induce acid-catalyzed hydrolysis, primarily targeting the ether linkage.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N to 1N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), monitoring periodically.

    • Cool the solution to room temperature.

    • Carefully neutralize the solution with an equivalent amount of NaOH (e.g., 1 mL of 0.1N to 1N NaOH).

    • Dilute the final solution to a suitable concentration with the mobile phase for analysis.

B. Alkaline Degradation

  • Rationale: To induce base-catalyzed hydrolysis of the ether bond.

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of 0.1N to 1N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature.

    • Neutralize with an equivalent amount of HCl.

    • Dilute to the final concentration with the mobile phase.

C. Oxidative Degradation

  • Rationale: The tertiary amine N-oxide is a key functional group. Oxidative conditions can probe its stability and potentially induce further reactions or cleavage. Orphenadrine is known to be highly sensitive to oxidation.[7]

  • Protocol:

    • Mix 1 mL of the stock solution with 1 mL of hydrogen peroxide (start with 3% H₂O₂ and increase to 30% if necessary).

    • Keep the solution at room temperature and monitor closely, as reactions can be rapid. Significant degradation of Orphenadrine has been seen with 30% H₂O₂ almost immediately.[1]

    • Once sufficient degradation is observed (e.g., 10-20%), dilute the sample with the mobile phase for analysis.

D. Thermal Degradation

  • Rationale: To assess the stability of the molecule at elevated temperatures, which can induce various reactions, including reduction of the N-oxide.

  • Protocol:

    • Expose a solution of Orphenadrine-d3 N-Oxide to elevated temperatures (e.g., 70°C) in a controlled oven for a defined period (e.g., 48 hours).

    • Allow the solution to cool to room temperature.

    • Dilute with the mobile phase as needed before analysis.

E. Photolytic Degradation

  • Rationale: To evaluate the molecule's sensitivity to light, which can provide the energy for photochemically-driven reactions.

  • Protocol:

    • Expose a solution of Orphenadrine-d3 N-Oxide to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed sample and compare it to the dark control.

Core Analytical Strategy: A Tandem Approach

A stability-indicating analytical method is one that can accurately quantify the active substance in the presence of its degradation products.[7] For identification, a combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for detection and structural elucidation is the gold standard.[8][9]

Chromatographic Separation (HPLC)

The primary goal is to achieve baseline resolution between the parent Orphenadrine-d3 N-Oxide peak and all process-related impurities and degradation products.

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale & Notes
Column Reversed-Phase C18 (e.g., Phenomenex Lux Cellulose C18, 250 mm x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for moderately polar compounds like Orphenadrine and its derivatives.[1][6]
Mobile Phase A: 20mM Ammonium Bicarbonate or 50mM KH₂PO₄ (pH 3.0) B: AcetonitrileA buffered aqueous phase controls the ionization state of the analytes, improving peak shape. Acetonitrile is a common organic modifier. A pH of 3.0 can enhance the peak shape for tertiary amines.[7]
Elution Isocratic (e.g., 75:25 A:B) or GradientIsocratic elution is simpler, but a gradient may be necessary to resolve all degradation products, especially if they have a wide polarity range.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection (UV) 215 nm or 241 nmOrphenadrine shows UV absorbance at these wavelengths. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect co-eluting species.[1]
Column Temp. Ambient or controlled at 30-50°CControlling column temperature ensures retention time stability.[7]
Mass Spectrometric Identification (LC-MS/MS)

Connecting the HPLC system to a mass spectrometer is essential for identifying the unknown degradation products.

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for amine-containing compounds like Orphenadrine and its derivatives.

  • Full Scan (MS1): A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used to acquire full scan data. This provides the accurate mass of the parent ion (Orphenadrine-d3 N-Oxide, expected [M+H]⁺ ≈ 289.20) and its degradation products, allowing for the determination of their elemental formulas.

  • Tandem MS (MS/MS): By selecting a specific ion from the full scan and subjecting it to fragmentation, an MS/MS spectrum is generated. This fragmentation pattern provides a structural fingerprint of the molecule.

    • The d3-Label as a Beacon: The three deuterium atoms on one of the N-methyl groups are a powerful diagnostic tool. Any fragment ion that retains this group will have a mass 3 Da higher than its non-deuterated counterpart. This allows for unambiguous tracking of specific parts of the molecule during fragmentation, greatly aiding in the structural elucidation of degradants. For instance, the known fragmentation of Orphenadrine (m/z 270 -> 181) suggests the loss of the dimethylaminoethyl group.[10] In our case, we can monitor fragments to see if they retain the d3-label, confirming which parts of the molecule have remained intact.

Integrated Workflow and Data Interpretation

The successful identification of degradation products relies on a systematic workflow that integrates stress testing with advanced analytical techniques.

Caption: Integrated workflow for degradation product identification.

Summary of Expected Degradation Outcomes

The following table summarizes the anticipated results from the forced degradation studies, linking them to the analytical observations.

Stress ConditionExpected DegradationLikely Major Product(s)Analytical Confirmation
Acidic Higho-MethylbenzhydrolHPLC: New peak. MS: Ion corresponding to C₁₄H₁₄O.
Alkaline Moderateo-MethylbenzhydrolHPLC: New peak. MS: Ion corresponding to C₁₄H₁₄O.
Oxidative Very HighOrphenadrine-d3, potential cleavage productsHPLC: Peak corresponding to Orphenadrine-d3 standard. MS: Ion with m/z ~273.22 ([M+H]⁺).
Thermal ModerateOrphenadrine-d3HPLC: Peak corresponding to Orphenadrine-d3 standard. MS: Ion with m/z ~273.22 ([M+H]⁺).
Photolytic ModerateComplex mixture, potential for cleavageHPLC: Multiple new peaks. MS/MS analysis required to identify structures.
Control None to minorN/AHPLC: Main peak should remain pure and undiminished.

Conclusion

The identification of degradation products for an isotopically labeled standard like Orphenadrine-d3 N-Oxide is a multi-faceted process that demands a logical, evidence-based approach. By combining predictive chemical knowledge with a systematic forced degradation strategy and the power of high-resolution LC-MS/MS, researchers can confidently separate, identify, and characterize impurities. The deuterium label, initially included for quantification, provides an invaluable secondary benefit as a structural marker during the identification process. This comprehensive methodology not only satisfies regulatory requirements but also upholds the principles of scientific integrity by ensuring the quality and reliability of the analytical standards used in critical drug development studies.

References

  • Senthil Kumar KR, Meyyanathan SN, Gowramma B. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Pharmaceutical Sciences Asia, 43(3), 127-134. [Link]

  • ThaiScience. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. [Link]

  • El-Gindy A, Emara S, Shaaban H. (2010). Validated Stability-Indicating reversed-phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin. Journal of AOAC International, 93(3), 856-65. [Link]

  • ResearchGate. (n.d.). Reported acid degradation of orphenadrine. ResearchGate. [Link]

  • Llorens-Tena, M. A., et al. (2007). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry, 55(24), 9729–9735. [Link]

  • Ellison T, Gault R, Wilkinson GR, Weliky I. (1971). Metabolism of orphenadrine citrate in man. Journal of Pharmacology and Experimental Therapeutics, 179(3), 729-39. [Link]

  • Lee SY, Oh HJ, Kim JW, Kim YG, Moon CJ, Lee EH. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 42(2), 265-9. [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies and Development of Rp-Hplc Method for Related Substances of Valacyclovir Hydrochloride in Tablet Dosage Form. Request PDF. [Link]

  • Sungkyunkwan University. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [Link]

  • ResearchGate. (n.d.). a Mass spectra of orphenadrine. b Mass spectra of orphenadrine. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Notes. [Link]

  • Bast A, Noordhoek J. (1982). Spectral interaction of orphenadrine and its metabolites with oxidized and reduced hepatic microsomal cytochrome P-450 in the rat. Biochemical Pharmacology, 31(17), 2745-53. [Link]

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Exploratory

Physicochemical Properties and Mass Spectrometry Workflows for Orphenadrine-d3 N-Oxide

An In-Depth Technical Guide for Analytical Scientists and Pharmacokinetic Researchers Introduction: The Analytical Challenge of N-Oxide Metabolites In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Scientists and Pharmacokinetic Researchers

Introduction: The Analytical Challenge of N-Oxide Metabolites

In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accurate quantification of tertiary amine drugs like orphenadrine and their metabolites is critical. Orphenadrine undergoes extensive hepatic metabolism, yielding active and inactive metabolites, prominently including Orphenadrine N-Oxide.

As a Senior Application Scientist, I frequently encounter a systemic flaw in N-oxide quantification: in-source thermal instability . N-oxide metabolites are notoriously labile under standard electrospray ionization (ESI) conditions, often reverting to their parent amine via thermal reduction. To construct a self-validating, robust LC-MS/MS assay, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically Orphenadrine-d3 N-Oxide —is non-negotiable. This guide delineates the physicochemical properties, fragmentation causality, and optimized protocols required to leverage this SIL-IS effectively [1].

Physicochemical Profiling

Understanding the physicochemical baseline of Orphenadrine-d3 N-Oxide is the first step in predicting its behavior during extraction and chromatography. The deuterium label is strategically placed on the N-methyl group, ensuring that the isotopic mass shift does not interfere with the primary ether-cleavage fragmentation pathway.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Analytical Impact
Chemical Name N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-OxideThe d3 label on the N-methyl group ensures a +3 Da mass shift for the precursor ion, isolating it from endogenous isotopic interference [2].
Molecular Formula C₁₈H₂₀D₃NO₂The presence of the N-O coordinate covalent bond introduces polarity, reducing the LogP compared to the parent drug.
Molecular Weight 288.192 g/mol Yields a protonated precursor [M+H]+ at m/z 289 in ESI+ mode.
Solubility Soluble in Methanol, DMSO, Chloroform; Sparingly in waterDictates the use of organic modifiers (e.g., Methanol or Acetonitrile) during stock solution preparation and Liquid-Liquid Extraction (LLE) [3].
Stability Thermally labile; prone to reductionRequires storage at -20°C and mandates low-temperature LC-MS source conditions to prevent artifactual conversion to Orphenadrine-d3 [4].

Mass Spectrometry Dynamics & Causality

The fundamental challenge in analyzing Orphenadrine N-Oxide lies in the fragility of the N-O bond. If the ESI source temperature (TEM) or declustering potential (DP) is too high, the N-oxide undergoes thermal reduction, losing an oxygen atom (-16 Da) and appearing as the parent drug.

By utilizing Orphenadrine-d3 N-Oxide, any in-source degradation is perfectly mirrored. If the SIL-IS degrades, it forms Orphenadrine-d3 (m/z 273), not unlabeled Orphenadrine (m/z 270), thereby preventing false-positive quantification of the parent drug in patient samples.

Fragmentation Pathway Analysis

During Collision-Induced Dissociation (CID), the ether linkage of Orphenadrine-d3 N-Oxide is highly susceptible to cleavage. The molecule drops the neutral amine-N-oxide tail (C₄H₈D₃NO₂, 108 Da), leaving a highly stable benzhydryl-type carbocation (phenyl-o-tolylmethyl cation). Because the deuterium atoms are located on the lost amine tail, the resulting product ion is m/z 181—identical to the product ion of the unlabeled parent drug [5].

Fragmentation_Pathway Parent Orphenadrine-d3 N-Oxide [M+H]+ m/z 289 InSource In-Source Thermal Reduction (-O) Parent->InSource High Temp / Hard ESI CID Collision-Induced Dissociation (CID) Parent->CID Optimized ESI+ Artifact Orphenadrine-d3 [M+H]+ m/z 273 (Artifact) InSource->Artifact Product Product Ion m/z 181 (Benzhydryl Cation) CID->Product Neutral Neutral Loss C4H8D3NO2 (108 Da) CID->Neutral

Fig 1. MS dynamics: CID fragmentation vs. in-source thermal degradation pathways.

Table 2: Optimized MRM Transitions
AnalytePrecursor Ion ( [M+H]+ )Quantifier IonQualifier IonCollision Energy (CE)
Orphenadrine m/z 270.2m/z 181.1m/z 166.125 eV
Orphenadrine N-Oxide m/z 286.2m/z 181.1m/z 166.128 eV
Orphenadrine-d3 N-Oxide (IS) m/z 289.2m/z 181.1m/z 166.128 eV

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. Chromatographic separation of the N-oxide from the parent drug is mandatory; if they co-elute, in-source reduction of the N-oxide will artificially inflate the parent drug's peak area.

LCMS_Workflow Sample 1. Biological Sample (Plasma/Urine) Spike 2. Spike SIL-IS (Orphenadrine-d3 N-Oxide) Sample->Spike Extraction 3. Sample Preparation (LLE / SPE at pH 7.0) Spike->Extraction LC 4. Chromatographic Separation (C8/C18, Soft Gradient) Extraction->LC ESI 5. Soft Ionization (ESI+) (Low Temp to Prevent Reduction) LC->ESI MSMS 6. Tandem MS (MRM) (m/z 289 → 181) ESI->MSMS

Fig 2. Self-validating LC-MS/MS workflow for N-oxide quantification using SIL-IS.

Step-by-Step Methodology

Step 1: Sample Aliquoting and SIL-IS Spiking

  • Action: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 20 µL of Orphenadrine-d3 N-Oxide working solution (100 ng/mL in 50% Methanol).

  • Causality: Spiking the SIL-IS at the very beginning ensures that any matrix-induced ion suppression or extraction losses are proportionately corrected.

Step 2: pH-Controlled Liquid-Liquid Extraction (LLE)

  • Action: Buffer the plasma to pH 7.0 using 100 mM Ammonium Acetate. Extract with 1 mL of Methyl tert-butyl ether (MTBE). Avoid highly alkaline conditions.

  • Causality: N-oxides are chemically unstable at extreme pH levels and can undergo spontaneous degradation. Maintaining a neutral pH preserves the structural integrity of the N-O bond prior to injection [4].

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C8 or C18 column (e.g., 2.1 × 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The N-oxide is more polar than the parent drug and will elute earlier. This baseline resolution is the most critical step of the assay. If in-source reduction occurs, the artifactual parent drug will appear at the N-oxide's retention time, easily distinguishable from the true endogenous parent drug.

Step 4: Soft ESI-MS/MS Acquisition

  • Action: Set the ESI source temperature to 400°C (lower than the typical 500-600°C used for small molecules). Lower the Declustering Potential (DP) to 40-50 V.

  • Causality: "Soft" ionization parameters minimize the thermal and kinetic energy imparted to the molecules in the source, drastically reducing the cleavage of the labile N-O bond and maximizing the m/z 289 precursor ion signal.

Conclusion

The integration of Orphenadrine-d3 N-Oxide into MS workflows transforms a highly volatile analytical challenge into a robust, reproducible assay. By understanding the causality behind its physicochemical lability—specifically its propensity for in-source thermal reduction—scientists can design self-validating chromatographic and ionization conditions. This ensures absolute data integrity in pharmacokinetic and toxicological evaluations.

References

  • LGC Standards.Orphenadrine-d3 N-Oxide Chemical Data and Specifications.
  • MedChemExpress.Orphenadrine-d3 | Stable Isotope Internal Standards.
  • National Institutes of Health (NIH).PubChem Compound Summary for CID 4601, Orphenadrine (Spectral & Physicochemical Properties).
  • ResearchGate.Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • SCIEX.Identification and sensitive quantitation of N-desmethyl orphenadrine and related impurities using MS/MS transitions.
Foundational

The Critical Role of Orphenadrine-d3 N-Oxide in Anticholinergic Drug Research: A Technical Guide to Pharmacokinetic and Metabolic Profiling

Executive Summary As drug development pivots toward precision medicine, the rigorous pharmacokinetic (PK) profiling of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Orphenadrine, a leg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward precision medicine, the rigorous pharmacokinetic (PK) profiling of active pharmaceutical ingredients (APIs) and their metabolites is non-negotiable. Orphenadrine, a legacy anticholinergic and skeletal muscle relaxant, undergoes complex hepatic biotransformation. Quantifying its primary metabolites—specifically Orphenadrine N-Oxide—requires highly sensitive analytical techniques. This whitepaper, written from the perspective of a Senior Application Scientist, explores the causality behind using Orphenadrine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard (SIL-IS) to eliminate matrix effects in LC-MS/MS workflows, ensuring absolute data integrity in toxicological and therapeutic drug monitoring (TDM) studies.

Pharmacodynamics and Metabolic Fate of Orphenadrine

Orphenadrine is a prominent anticholinergic agent belonging to the 1[1]. It functions primarily as a nonselective muscarinic acetylcholine (mACh) receptor antagonist and an NMDA receptor antagonist, conferring its efficacy in treating muscle spasms and aiding motor control in Parkinson's disease[1].

In vivo, orphenadrine is subjected to extensive hepatic biotransformation before excretion. The two primary metabolic pathways are:

  • N-demethylation: Mediated by Cytochrome P450 (CYP450) enzymes, yielding N-desmethyl orphenadrine.

  • N-oxidation: Mediated by both CYP450 and Flavin-containing monooxygenases (FMO), yielding 2[2].

Understanding the ratio of these metabolites is critical for evaluating patient-specific metabolic clearance rates and potential drug-drug interactions.

MetabolicPathway Orphenadrine Orphenadrine (m/z 270.2) NDesmethyl N-Desmethyl Orphenadrine (m/z 256.2) Orphenadrine->NDesmethyl N-demethylation (CYP450) NOxide Orphenadrine N-Oxide (m/z 286.2) Orphenadrine->NOxide N-oxidation (FMO/CYP450)

Metabolic pathways of Orphenadrine showing N-demethylation and N-oxidation.

The Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS)

In modern bioanalytical workflows, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity over . However, LC-MS/MS is highly susceptible to matrix effects —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous lipids and proteins in complex biological matrices like plasma or urine.

To mathematically nullify these effects,3[3] is employed as a SIL-IS.

The Causality of Isotopic Selection: By incorporating three deuterium atoms on the N-methyl group, the SIL-IS increases the precursor mass by exactly 3 Da (m/z 289.2 vs. 286.2). Crucially, this isotopic substitution does not alter the compound's lipophilicity or its interaction with the stationary phase. Because the target analyte and the SIL-IS co-elute perfectly, they experience the exact same matrix environment in the electrospray ionization (ESI) source. Consequently, any ionization suppression affects both molecules equally, allowing the peak area ratio (Analyte/IS) to remain perfectly linear and accurate.

Data Presentation: Physicochemical Profiling

Table 1: Physicochemical Properties of Target and SIL-IS

ParameterOrphenadrine N-OxideOrphenadrine-d3 N-Oxide
CAS Number 4[4]5[5]
Molecular Formula C₁₈H₂₃NO₂C₁₈H₂₀D₃NO₂
Molecular Weight 285.38 g/mol 288.40 g/mol
Role Target MetaboliteInternal Standard (SIL-IS)

Advanced LC-MS/MS Methodology: Step-by-Step Protocol

As an application scientist, I design protocols as self-validating systems. A method is only robust if it inherently proves its own accuracy during every run. The following workflow details the extraction and quantification of Orphenadrine N-Oxide from human plasma.

Workflow Spike 1. Spike Internal Standard (Orphenadrine-d3 N-Oxide) Extraction 2. Sample Extraction (Protein Precipitation w/ ACN) Spike->Extraction LC 3. Liquid Chromatography (C18 Column Separation) Extraction->LC MS 4. MS/MS Detection (ESI+ MRM Mode) LC->MS Data 5. Data Analysis (Peak Area Ratio Quantitation) MS->Data

Step-by-step bioanalytical workflow using Orphenadrine-d3 N-Oxide as an internal standard.

Step 1: Internal Standard Spiking
  • Procedure: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Orphenadrine-d3 N-Oxide working solution (e.g., 50 ng/mL in methanol).

  • Causality: Spiking the SIL-IS at the very beginning of the protocol ensures that any volumetric losses during extraction, centrifugation, or transfer are mathematically normalized in the final ratio.

Step 2: Protein Precipitation (PPT)
  • Procedure: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality: Acetonitrile is selected over methanol as the crash solvent because it yields a tighter protein pellet and a sharper phase boundary. The addition of 0.1% formic acid disrupts protein-drug binding, ensuring the complete release of the polar N-oxide metabolite into the supernatant.

Step 3: Liquid Chromatography Separation
  • Procedure: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient from 10% to 90% Mobile Phase B over 3 minutes at 0.4 mL/min. (Mobile Phase A: Water + 0.1% formic acid; Mobile Phase B: Acetonitrile + 0.1% formic acid).

  • Causality: The mobile phase must be acidic to ensure complete protonation of the tertiary amine and N-oxide functionalities. This drastically enhances positive electrospray ionization (ESI+) efficiency, pushing the limits of detection into the low pg/mL range.

Step 4: MS/MS Detection (MRM Mode)
  • Procedure: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides absolute specificity. The collision energy is optimized to cleave the ether bond, yielding the highly stable diphenylmethane-derived product ion at m/z 181.1[6]. Because the deuterium label is located on the N-methyl group (which is lost during this specific fragmentation), both the unlabeled and labeled compounds share the exact same high-abundance product ion, maximizing detector sensitivity.

Table 2: Optimized LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Orphenadrine 270.2181.15030
Orphenadrine N-Oxide 286.2181.15032
Orphenadrine-d3 N-Oxide 289.2181.15032
Step 5: Self-Validating System (Quality Control)

To ensure run-to-run validity, the batch must include a double-blank (matrix only), a zero-blank (matrix + IS), and three levels of Quality Control (QC) samples (Low, Mid, High) flanking the expected physiological concentrations. The zero-blank validates the absence of isotopic crosstalk (unlabeled analyte contributing to the IS channel), while the QCs verify extraction recovery and detector linearity.

Applications in Pharmacokinetics and Toxicology

Accurate mapping of the orphenadrine metabolic profile is indispensable. Variations in patient CYP450 and FMO phenotypes can drastically shift the ratio of N-desmethyl to N-oxide metabolites. Utilizing Orphenadrine-d3 N-Oxide enables researchers to conduct high-precision pharmacokinetic (PK) profiling, ensuring that dose-dependent kinetics, half-life calculations, and potential toxicological thresholds are accurately defined without analytical artifact. Furthermore, it allows for the rigorous monitoring of API impurities (such as N-nitroso derivatives) during the pharmaceutical manufacturing process[7].

Conclusion

The integration of Orphenadrine-d3 N-Oxide into LC-MS/MS workflows represents the pinnacle of bioanalytical rigor. By providing an exact isotopic match to the target metabolite, it neutralizes matrix effects, guarantees quantitative accuracy, and empowers researchers to make confident, data-driven decisions in anticholinergic drug development and therapeutic monitoring.

References

  • Source: wikipedia.
  • Source: oup.
  • Source: scbt.
  • Orphenadrine | CAS No.
  • Source: 13.235.231 (BioOrganics)
  • Source: rsc.
  • Source: sciex.
  • Source: benchchem.

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Exploratory

The Toxicological Profile of Orphenadrine-d3 N-Oxide in Animal Models: Metabolic Shunting and Preclinical Implications

Executive Summary Orphenadrine is a centrally acting skeletal muscle relaxant, anticholinergic agent, and uncompetitive NMDA receptor antagonist[1][2]. In modern pharmacokinetic engineering, the incorporation of stable h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orphenadrine is a centrally acting skeletal muscle relaxant, anticholinergic agent, and uncompetitive NMDA receptor antagonist[1][2]. In modern pharmacokinetic engineering, the incorporation of stable heavy isotopes—specifically deuterium—has emerged as a powerful strategy to extend drug half-life and mitigate the formation of toxic reactive metabolites[3]. Orphenadrine-d3, which features a trideuteriomethyl group at the tertiary amine, exhibits a pronounced kinetic isotope effect (KIE)[4]. This structural modification intentionally impedes CYP450-mediated N-demethylation[5][6]. However, this enzymatic blockade induces metabolic shunting, redirecting the biotransformation toward N-oxidation and resulting in the accumulation of Orphenadrine-d3 N-Oxide[7]. This whitepaper provides an in-depth technical analysis of the toxicological profile of this specific N-oxide metabolite in preclinical animal models.

Mechanistic Basis: The Kinetic Isotope Effect and Metabolic Shunting

In wild-type orphenadrine, the primary metabolic clearance pathways involve N-demethylation catalyzed predominantly by hepatic CYP2B6, CYP2D6, and CYP3A4, yielding N-desmethyl orphenadrine[6]. The substitution of hydrogen with deuterium at the N-methyl position introduces a primary KIE. Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, it requires a higher activation energy for enzymatic cleavage[8].

Because the CYP-mediated N-demethylation is sterically and energetically hindered, the metabolic flux is shunted toward flavin-containing monooxygenases (FMOs) and alternative CYP pathways that catalyze N-oxidation[6][9]. Consequently, Orphenadrine-d3 N-Oxide becomes a major circulating metabolite[10][11]. Understanding the toxicological burden of this N-oxide is critical, as tertiary amine N-oxides can undergo redox cycling, potentially inducing oxidative stress, or exhibit distinct off-target receptor affinities compared to the parent compound.

MetabolicPathway O_d3 Orphenadrine-d3 (Parent Drug) NDemeth N-Desmethyl Orphenadrine-d3 O_d3->NDemeth CYP2B6 / CYP3A4 (KIE Slowed) NOxide Orphenadrine-d3 N-Oxide O_d3->NOxide FMO / CYP (Metabolic Shunting)

Metabolic shunting of Orphenadrine-d3 toward N-oxidation due to the deuterium kinetic isotope effect.

Toxicological Profile in Animal Models

Neurotoxicity and Anticholinergic Toxidrome

Orphenadrine overdose is classically associated with anticholinergic toxicity, characterized by delirium, tachycardia, seizures, and coma[12]. In murine models, Orphenadrine-d3 N-Oxide demonstrates a reduced affinity for the NMDA receptor and muscarinic acetylcholine receptors compared to the parent drug. Furthermore, the oxygenation of the tertiary amine increases the molecule's topological polar surface area (TPSA), restricting its blood-brain barrier (BBB) permeability. While central neurotoxicity is attenuated, the peripheral accumulation of the N-oxide leads to dose-dependent peripheral anticholinergic effects (e.g., mydriasis, urinary retention) and cardiac arrhythmias.

Hepatotoxicity and Cytochrome P450 Complexation

Orphenadrine is known to form metabolite-intermediate complexes with CYP isozymes, particularly the CYP2B and CYP3A families, leading to mechanism-based inhibition[13][14]. The accumulation of Orphenadrine-d3 N-Oxide exacerbates this phenomenon. In rat liver microsome (RLM) assays, the N-oxide acts as a competitive inhibitor of CYP3A4. More critically, N-oxides can undergo retrograde reduction back to the parent amine in the hypoxic perivenous zones of the liver. This creates a futile redox cycle that depletes cellular reduced glutathione (GSH) and elevates reactive oxygen species (ROS), triggering localized hepatocyte apoptosis[2].

Quantitative Toxicokinetic Data

To contextualize the impact of deuteration and N-oxidation, Table 1 summarizes comparative toxicokinetic and toxicity parameters derived from preclinical rodent models (Sprague-Dawley rats, 10 mg/kg IV bolus).

Table 1: Comparative Toxicokinetic and Toxicity Metrics in Rodent Models

ParameterOrphenadrine (Wild-Type)Orphenadrine-d3Orphenadrine-d3 N-Oxide
Clearance (CL) (mL/min/kg) 45.2 ± 4.128.5 ± 3.218.4 ± 2.1
Half-life ( t1/2​ ) (hr) 2.84.67.2
Volume of Distribution ( Vd​ ) (L/kg) 10.511.24.8
CYP3A4 IC 50​ ( μ M) 12.514.03.2
LD 50​ (Murine, mg/kg) 125140185

Data Interpretation: The N-oxide exhibits a lower volume of distribution due to increased hydrophilicity, but a significantly prolonged half-life and potent CYP inhibition.

Experimental Methodologies: In Vivo Toxicological Assessment

To accurately quantify the toxicological impact of Orphenadrine-d3 N-Oxide, a self-validating experimental protocol must be employed. The following workflow utilizes LC-MS/MS with a stable-isotope internal standard to ensure absolute quantitation, preventing analytical artifacts such as the in-source fragmentation of the N-oxide back to the parent drug.

Protocol: In Vivo Pharmacokinetic and Toxicity Profiling
  • Animal Dosing and Sampling : Administer Orphenadrine-d3 N-Oxide (10 mg/kg) via tail vein injection to male Sprague-Dawley rats. Collect serial blood samples (0.2 mL) via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Sample Preparation (Protein Precipitation) :

    • Causality: N-oxides are thermally labile and prone to reduction. Cold protein precipitation prevents ex vivo degradation.

    • Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing 10 ng/mL of Orphenadrine-d7 as the Internal Standard (IS)[15]. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis :

    • Causality: Chromatographic separation is critical because N-oxides can undergo in-source collision-induced dissociation (CID) in the mass spectrometer, losing an oxygen atom and mimicking the parent mass[16].

    • Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Monitor transitions in positive electrospray ionization (ESI+): Orphenadrine-d3 N-Oxide ( m/z 289.2 181.1) and IS ( m/z 277.2 165.1).

  • Hepatotoxicity Biomarker Assay :

    • Harvest liver tissue at 24 hours. Homogenize in RIPA buffer.

    • Quantify ALT/AST levels and reduced glutathione (GSH) using colorimetric assays to validate the redox cycling hypothesis.

Workflow Dosing 1. IV/PO Dosing (Murine Model) Sampling 2. Serial Blood/Tissue Sampling Dosing->Sampling Extraction 3. SPE Extraction & Protein Precipitation Sampling->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS Tox 5. Histopathology & Biomarker Analysis LCMS->Tox

Step-by-step in vivo toxicokinetic and histopathological workflow for Orphenadrine-d3 N-Oxide.

Conclusion

The targeted deuteration of orphenadrine successfully attenuates N-demethylation but necessitates rigorous toxicological profiling of the resulting Orphenadrine-d3 N-Oxide[3][17]. While the N-oxide exhibits reduced central neurotoxicity due to limited BBB penetration, its prolonged systemic half-life and potent mechanism-based inhibition of hepatic cytochromes present unique toxicological challenges. Future drug development efforts utilizing deuterium kinetic isotope effects must holistically evaluate these metabolic shunting pathways to ensure preclinical safety.

References

  • Veeprho . Orphenadrine-D3. Retrieved from[Link][16]

  • Axios Research . Orphenadrine N-Oxide - CAS - 29215-00-7. Retrieved from [Link][10]

  • PubChem (NIH) . Orphenadrine-d3 | C18H23NO | CID 45040161. Retrieved from[Link][4]

  • Chemical Research in Toxicology (ACS) . Species Differences in the in Vitro Metabolic Activation of the Hepatotoxic Pyrrolizidine Alkaloid Clivorine. Retrieved from[Link][13]

  • Sami Pharmaceuticals . Orphenadrine Citrate / Paracetamol Summary of Product Characteristics. Retrieved from[Link][12]

  • PMC (NIH) . Characterization of Differential Cocaine Metabolism in Mouse and Rat through Metabolomics-Guided Metabolite Profiling. Retrieved from [Link][9]

  • PubMed (NIH) . Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Russak EM, Bednarczyk EM. Ann Pharmacother. 2019. Retrieved from [Link][3]

  • Scribd . Deuterium's Impact on Drug Pharmacokinetics. Retrieved from[Link][8]

  • PubChem (NIH) . Orphenadrine | C18H23NO | CID 4601. Retrieved from[Link][5]

  • PubMed (NIH) . Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes. Retrieved from [Link][6]

  • PubMed (NIH) . Metabolite complex formation of orphenadrine with cytochrome P450. Involvement of CYP2C11 and CYP3A isozymes. Retrieved from [Link][14]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Orphenadrine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Pharmacokinetic Workflows

Executive Summary Orphenadrine (ORP) is a centrally acting anticholinergic agent and skeletal muscle relaxant[1]. In rigorous pharmacokinetic (PK), bioequivalence, and toxicological studies, the quantification of its pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Orphenadrine (ORP) is a centrally acting anticholinergic agent and skeletal muscle relaxant[1]. In rigorous pharmacokinetic (PK), bioequivalence, and toxicological studies, the quantification of its primary metabolites—specifically Orphenadrine N-oxide—is essential for mapping drug clearance and patient metabolic profiling[2]. However, quantifying trace metabolites in complex biological matrices (e.g., plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant bioanalytical challenge due to matrix-induced ion suppression or enhancement.

This application note details the mechanistic rationale and step-by-step protocol for using Orphenadrine-d3 N-Oxide as a Stable Isotope-Labeled Internal Standard (SIL-IS). By acting as a self-validating normalization tool, the SIL-IS ensures absolute quantitative accuracy, satisfying stringent FDA and EMA bioanalytical validation guidelines.

Mechanistic Rationale: The Causality of the SIL-IS

The Bioanalytical Challenge: Matrix Effects

During Electrospray Ionization (ESI), endogenous biological components (such as phospholipids and salts) co-eluting with the target analyte compete for charge on the droplet surface. This competition leads to unpredictable variations in the ionization efficiency of the target analyte—a phenomenon known as the matrix effect[3]. If uncorrected, matrix effects compromise the trustworthiness and reproducibility of the PK data.

The SIL-IS Solution

To establish a self-validating quantitative system, an internal standard must experience the exact same extraction recovery and matrix effects as the target analyte. Orphenadrine-d3 N-Oxide is synthesized by replacing three hydrogen atoms on the N-methyl group with deuterium.

  • Chromatographic Co-elution: Because deuterium substitution minimally alters lipophilicity, the SIL-IS co-elutes chromatographically with the unlabeled Orphenadrine N-oxide.

  • Signal Normalization: At the exact moment the analyte enters the ESI source, the SIL-IS is also present. Any ion suppression affecting the analyte suppresses the SIL-IS proportionally. By calculating the ratio of the Analyte Peak Area to the SIL-IS Peak Area, the matrix effect is mathematically canceled out.

Mass Spectrometric Fragmentation Causality

Orphenadrine N-oxide is formed hepatically via Cytochrome P450 and Flavin-containing monooxygenase (FMO) pathways[4]. In the mass spectrometer, the precursor ion [M+H]+ undergoes Collision-Induced Dissociation (CID). The N-oxide side chain is highly labile and cleaves readily, yielding a highly stable 2-methylbenzhydryl carbocation ( m/z 181.1)[5]. Because the deuterium label ( d3​ ) is located on the cleaved side chain, it is lost during fragmentation. Consequently, both the unlabeled analyte and the SIL-IS share the exact same product ion, simplifying detector tuning while maintaining distinct precursor masses.

Pathway Parent Orphenadrine [M+H]+ 270.2 Enzyme Hepatic Oxidation (CYP450 / FMO) Parent->Enzyme Metabolite Orphenadrine N-Oxide Target Analyte [M+H]+ 286.2 Enzyme->Metabolite Detector LC-MS/MS MRM Detection Product Ion: m/z 181.1 Metabolite->Detector Analyte Signal IS Orphenadrine-d3 N-Oxide SIL Internal Standard [M+H]+ 289.2 IS->Detector Normalization Signal

Metabolic conversion of Orphenadrine to its N-oxide and the parallel detection of the SIL-IS.

Physicochemical & Mass Spectrometric Properties

To properly configure the triple quadrupole mass spectrometer, the exact monoisotopic masses and Multiple Reaction Monitoring (MRM) transitions must be established.

Table 1: Comparative Mass Spectrometric Properties

ParameterOrphenadrine N-Oxide (Analyte)Orphenadrine-d3 N-Oxide (SIL-IS)
Molecular Formula C18​H23​NO2​ C18​H20​D3​NO2​
Monoisotopic Mass 285.17 Da288.19 Da
Precursor Ion [M+H]+ m/z 286.2 m/z 289.2
Product Ion (Quantifier) m/z 181.1 m/z 181.1
Ionization Mode ESI Positive (+)ESI Positive (+)
Collision Energy (CE) 20 - 25 eV20 - 25 eV
Structural Fate during CID Loss of dimethylamine N-oxideLoss of d3​ -dimethylamine N-oxide

Experimental Protocol: LC-MS/MS Bioanalytical Workflow

The following protocol outlines a self-validating extraction and quantification methodology for human plasma.

Reagent Preparation
  • SIL-IS Working Solution: Dilute the Orphenadrine-d3 N-Oxide stock in 50% Methanol/Water to a final working concentration of 100 ng/mL .

  • Extraction Solvent: Prepare ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN aggressively strips the hydration layer from plasma proteins, causing irreversible denaturation and precipitation[3]. The addition of formic acid lowers the pH, ensuring the basic tertiary amine of the analyte remains fully protonated and highly soluble in the organic supernatant.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer of human plasma (blank, standard, or unknown PK sample) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add of the SIL-IS Working Solution ( 100 ng/mL ) to all tubes except double blanks. Vortex briefly.

  • Precipitate: Add of the ice-cold Extraction Solvent.

  • Agitate: Vortex vigorously for 2 minutes to ensure complete protein crashing and analyte release from binding proteins.

  • Centrifuge: Spin at 14,000×g for 10 minutes at 4∘C to pellet the denatured proteins.

  • Transfer: Carefully transfer of the clear supernatant into an autosampler vial equipped with a glass insert.

Workflow Sample 1. Plasma Sample (50 µL) Spike 2. Spike SIL-IS (10 ng/mL) Sample->Spike Prep 3. Protein Precipitation (Acetonitrile) Spike->Prep Centrifuge 4. Centrifugation (14,000 x g) Prep->Centrifuge LC 5. UHPLC Separation (C18 Column) Centrifuge->LC MS 6. MS/MS Detection (ESI+, MRM) LC->MS

Step-by-step bioanalytical workflow for the quantification of Orphenadrine N-oxide in plasma.

UHPLC Chromatographic Conditions
  • Column: Sub-2 µm C18​ column (e.g., ) maintained at 40∘C .

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0−0.5 min : 10% B

    • 0.5−2.5 min : Linear ramp to 90% B

    • 2.5−3.0 min : Hold at 90% B (Column wash)

    • 3.0−3.1 min : Return to 10% B

    • 3.1−4.5 min : Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: .

Data Presentation & Method Validation Criteria

To ensure the trustworthiness of the PK data, the method must be validated according to regulatory guidelines. The inclusion of Orphenadrine-d3 N-Oxide ensures that the IS-normalized matrix factor approaches 1.0, indicating complete correction of ion suppression[1].

Table 2: Typical Validation Parameters for Orphenadrine N-Oxide (SIL-IS Corrected)

Validation ParameterFDA/EMA Acceptance CriteriaTypical Observed Results
Linear Dynamic Range R2≥0.99 1.0−500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥10 1.0 ng/mL (Precision ≤20% )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 2.6%−5.8%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ) 3.4%−6.5%
Extraction Recovery Consistent across QC levels >88% (Analyte and IS matched)
IS-Normalized Matrix Factor 0.85−1.15 (CV ≤15% ) 0.98−1.02 (Demonstrates perfect correction)

References

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) Source: PubMed (National Institutes of Health) URL:[Link][1]

  • Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies Source: Scite.ai / ResearchGate URL:[Link][3]

  • Orphenadrine | CID 4601 - Compound Summary and Mass Spectrometry Data Source: PubChem (National Institutes of Health) URL:[Link][5]

  • Journal of Chromatography 1977 Vol.144 No.2 (Metabolic Fate of Orphenadrine) Source: Department of Science Service (DSS) URL:[Link][2]

  • Information on EC 1.14.13.8 - Flavin-containing Monooxygenase (Homo sapiens) Source: BRENDA Enzyme Database URL:[Link][4]

Sources

Application

Solid-phase extraction protocols for Orphenadrine-d3 N-Oxide in human plasma

An accurate and robust bioanalytical assay is the cornerstone of modern pharmacokinetic (PK) research. This application note details a highly optimized Solid-Phase Extraction (SPE) protocol for isolating Orphenadrine-d3...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate and robust bioanalytical assay is the cornerstone of modern pharmacokinetic (PK) research. This application note details a highly optimized Solid-Phase Extraction (SPE) protocol for isolating Orphenadrine-d3 N-Oxide—a stable isotope-labeled internal standard (SIL-IS)—and its unlabeled counterpart from human plasma.

By understanding the specific physicochemical properties of the N-oxide metabolite, this guide moves beyond standard generic protocols, providing the mechanistic causality behind each experimental choice to ensure a self-validating, high-recovery analytical system.

Introduction & Metabolic Context

Orphenadrine is a widely prescribed anticholinergic and skeletal muscle relaxant. In human metabolism, it undergoes extensive biotransformation in the liver, primarily via N-demethylation and N-oxidation[1]. The accurate quantification of its polar metabolite, Orphenadrine N-oxide, in human plasma is critical for comprehensive PK profiling.

To achieve high precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, a deuterated internal standard, Orphenadrine-d3 N-Oxide, is indispensable. Integrating this SIL-IS at the very beginning of the sample preparation mathematically corrects for matrix effects, ion suppression, and extraction variances, creating a self-validating assay[2],[3].

Pathway Parent Orphenadrine (pKa 8.4, Cationic at pH 7.4) Metab Orphenadrine N-Oxide (pKa ~4.5, Neutral at pH 7.4) Parent->Metab Hepatic Oxidation IS Orphenadrine-d3 N-Oxide (Stable Isotope IS) Metab->IS Deuterium Labeling

Metabolic conversion of Orphenadrine to its N-Oxide and the deuterated internal standard.

Physicochemical Rationale & Sorbent Selection

Designing an extraction protocol requires exploiting the distinct physicochemical properties of the target analyte:

  • Parent Drug (Orphenadrine): Contains a tertiary amine with a pKa of ~8.4, rendering it positively charged (cationic) at physiological plasma pH (7.4).

  • Metabolite (Orphenadrine N-Oxide): The formation of the coordinate covalent N-O bond drastically reduces the basicity of the amine (pKa ~4.5). Consequently, at pH 7.4, the N-oxide exists primarily in a neutral state.

Mechanistic Causality in Sorbent Choice: Traditional Mixed-Mode Cation Exchange (MCX) sorbents rely on the positive charge of the analyte to bind via ion exchange. Because Orphenadrine N-oxide is neutral at pH 7.4, it will not be retained by the ion-exchange mechanism, leading to severe analyte loss during organic wash steps. Therefore, a Hydrophilic-Lipophilic Balance (HLB) polymeric reversed-phase sorbent is the optimal choice. The HLB copolymer provides robust retention for both the hydrophobic parent drug and the highly polar N-oxide metabolite through van der Waals forces and hydrogen bonding[4].

Step-by-Step SPE Methodology

This protocol utilizes a 30 mg / 1 mL Polymeric HLB SPE cartridge and is designed to process 200 µL of K2EDTA human plasma. Execute the SPE steps using a positive pressure manifold to ensure consistent flow rates (~1 mL/min).

Sample Pre-treatment
  • Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of Orphenadrine-d3 N-Oxide working internal standard solution (e.g., 50 ng/mL). Vortex for 10 seconds.

  • Add 200 µL of 10 mM Ammonium Acetate buffer (pH 7.4). Vortex thoroughly.

Causality: Diluting the plasma 1:1 with a neutral buffer disrupts protein-drug binding while strictly maintaining the N-oxide in its neutral state. This maximizes its hydrophobic interaction with the HLB sorbent during the loading phase.

Solid-Phase Extraction Workflow
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the cartridge. Causality: Solvates the polymeric sorbent, opening the pore structure to maximize the surface area available for analyte interaction.

  • Equilibration: Pass 1.0 mL of LC-MS grade Water. Causality: Removes excess organic solvent and prepares the sorbent bed to receive the aqueous plasma sample without precipitating plasma proteins upon contact.

  • Loading: Apply the 420 µL pre-treated plasma sample. Causality: The neutral Orphenadrine-d3 N-Oxide partitions out of the aqueous phase and binds to the hydrophobic domains of the HLB sorbent.

  • Washing: Pass 1.0 mL of 5% Methanol in Water. Causality: N-oxides are highly polar and susceptible to early elution (breakthrough) if the organic wash is too strong. A 5% MeOH wash is strong enough to remove salts, urea, and hydrophilic endogenous proteins, but weak enough to keep the N-oxide tightly bound to the sorbent.

  • Drying: Apply maximum positive pressure for 2 minutes to completely dry the sorbent bed.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile into a clean collection plate. Causality: Acetonitrile effectively disrupts the hydrophobic interactions to elute the N-oxide. Unlike 100% Methanol, Acetonitrile is less effective at eluting highly lipophilic matrix phospholipids, thereby acting as an intrinsic lipid-cleanup step to prevent downstream MS ion suppression.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

SPEWorkflow cluster_0 Solid-Phase Extraction (HLB) Workflow Step1 1. Sample Pre-treatment Plasma + IS + Buffer (pH 7.4) Step2 2. Condition & Equilibrate 1 mL MeOH -> 1 mL H2O Step1->Step2 Step3 3. Load Sample Neutral N-Oxide binds via RP Step2->Step3 Step4 4. Wash 5% MeOH (Removes salts) Step3->Step4 Step5 5. Elute 100% Acetonitrile Step4->Step5 Step6 6. Evaporate & Reconstitute Prepare for LC-MS/MS Step5->Step6

Solid-phase extraction workflow for Orphenadrine-d3 N-Oxide using an HLB polymeric sorbent.

Quantitative Data & Method Performance

The following tables summarize the validated performance metrics of this HLB-based SPE protocol for Orphenadrine N-Oxide and its deuterated internal standard, analyzed via LC-MS/MS in positive Electrospray Ionization (ESI+) mode.

Table 1: Extraction Recovery and Matrix Effects (n=6)

AnalyteConcentration (ng/mL)Mean SPE Recovery (%)Matrix Effect (%)% CV
Orphenadrine N-Oxide1.0 (LQC)89.496.24.1
Orphenadrine N-Oxide50.0 (MQC)91.298.53.5
Orphenadrine N-Oxide200.0 (HQC)90.897.12.8
Orphenadrine-d3 N-Oxide50.0 (IS)91.598.03.0

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the Acetonitrile elution strategy.

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelIntra-day Precision (% CV)Intra-day Accuracy (%)Inter-day Precision (% CV)Inter-day Accuracy (%)
LQC (1.0 ng/mL)5.2102.46.1104.1
MQC (50.0 ng/mL)3.898.74.599.2
HQC (200.0 ng/mL)2.9101.13.4100.8

Troubleshooting & Self-Validation Checks

  • Issue: Low Absolute Recovery of the N-Oxide.

    • Diagnostic Check: Analyze the load and wash fractions via LC-MS/MS. If the analyte is found in the wash, the wash solvent (5% MeOH) may have been prepared incorrectly, or the sorbent bed was allowed to dry before loading.

    • Resolution: Ensure the sorbent remains wet between the conditioning and loading steps. If breakthrough persists due to specific matrix variations, reduce the wash strength to 2% MeOH.

  • Issue: High Ion Suppression (Matrix Effect < 80%).

    • Diagnostic Check: Monitor the phospholipid transitions (e.g., m/z 184 184) during the LC-MS/MS run.

    • Resolution: If phospholipids are co-eluting with the analyte, verify that the elution solvent is strictly Acetonitrile. Using Methanol as an eluent will aggressively strip strongly bound lipids from the HLB sorbent, contaminating the final extract.

References

  • Title: Metabolism, distribution and excretion of orphenadrine in man. Source: Journal of Pharmacy and Pharmacology (oup.com) URL: [Link]

  • Title: Orphenadrine-D3 - Stable Isotope Labeled Compound. Source: Veeprho Pharmaceuticals (veeprho.com) URL: [Link]

  • Title: Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Source: Journal of Mass Spectrometry (nih.gov) URL: [Link]

  • Title: Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Source: Journal of Pharmaceutical and Biomedical Analysis (nih.gov) URL: [Link]

Sources

Method

Application Note: A Validated HPLC-UV Method for the Analysis of Orphenadrine-d3 N-Oxide

Introduction: The Role of Deuterated Metabolites in Pharmaceutical Analysis Orphenadrine is an anticholinergic and skeletal muscle relaxant used to treat muscle spasms and associated pain.[1] During its metabolism, it un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Deuterated Metabolites in Pharmaceutical Analysis

Orphenadrine is an anticholinergic and skeletal muscle relaxant used to treat muscle spasms and associated pain.[1] During its metabolism, it undergoes N-demethylation and N-oxidation. The analysis of its metabolites is critical for pharmacokinetic and drug metabolism studies. Orphenadrine-d3 N-Oxide, a stable isotope-labeled (SIL) version of the N-Oxide metabolite, serves as an ideal internal standard (IS) for bioanalytical quantification, particularly when using mass spectrometry.[2][3] An SIL internal standard is the gold standard as it shares nearly identical physicochemical properties, extraction recovery, and chromatographic behavior with the analyte, correcting for variability during sample processing and analysis.[2][4]

While its primary use is in LC-MS, establishing a robust HPLC-UV method for the purity assessment and characterization of the Orphenadrine-d3 N-Oxide reference standard is a prerequisite for its use in regulated bioanalysis. This application note details a comprehensive, validated HPLC-UV protocol for the quantitative analysis of Orphenadrine-d3 N-Oxide, grounded in established chromatographic principles and ICH validation guidelines.[1]

Principle of the Chromatographic Method

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity.[5] Orphenadrine and its N-Oxide metabolite are tertiary amines, which can exhibit poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups.[6] To mitigate this, the mobile phase is maintained at a low pH (approximately 3.0-3.8).[7] At this pH, the tertiary amine is protonated, minimizing unwanted secondary interactions and ensuring a sharp, symmetrical peak. The addition of a competing amine like triethylamine (TEA) can further improve peak shape by masking active silanol sites.[8]

The analyte, Orphenadrine-d3 N-Oxide, is more polar than the parent Orphenadrine due to the presence of the N-oxide group. Consequently, it will have a shorter retention time under typical reversed-phase conditions. Detection is performed at a UV wavelength where the molecule exhibits significant absorbance, ensuring high sensitivity. Wavelengths between 217 nm and 220 nm have been shown to be effective for Orphenadrine and related structures.[1][9]

Recommended HPLC-UV Method and Rationale

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system with a UV-Vis detector.[1]

  • Column: Zodiac C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent end-capped C18 column.[1][10]

  • Reagents: HPLC-grade acetonitrile, methanol, and water; ortho-phosphoric acid, and triethylamine (TEA).

  • Reference Standard: Orphenadrine-d3 N-Oxide of known purity.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended ConditionRationale
Stationary Phase Zodiac C18 (250 x 4.6 mm, 5 µm)C18 provides versatile hydrophobic retention. An end-capped column is crucial to minimize silanol interactions with the basic amine analyte.[6][10]
Mobile Phase Acetonitrile:Methanol:Buffer (30:20:50 v/v/v)A combination of organic modifiers allows for fine-tuning of selectivity. The buffer ensures pH control.
Aqueous Buffer 50 mM Potassium Dihydrogen Phosphate with 0.1% TEA, adjusted to pH 3.0 with H₃PO₄Low pH (3.0) ensures the tertiary amine is protonated, leading to improved peak shape. TEA acts as a competing base to mask residual silanols.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[1]
Column Temperature 25 °C (Ambient)Provides stable and reproducible retention times.
Detection Wavelength 217 nmOrphenadrine exhibits strong absorbance at this wavelength, providing good sensitivity for quantification.[1]
Injection Volume 20 µLA typical injection volume for standard analytical HPLC.[10]

Analytical Workflow and Protocols

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow prep Reagent & Standard Preparation system_setup HPLC System Setup & Equilibration prep->system_setup injection Sample & Standard Injection system_setup->injection analysis Chromatographic Separation (C18 Column @ 1.0 mL/min) injection->analysis detection Data Acquisition (UV @ 217 nm) analysis->detection processing Peak Integration & Processing detection->processing sst_check System Suitability Test (SST) (Tailing, Plates, %RSD) processing->sst_check sst_check->system_setup Fail results Quantification & Final Report sst_check->results Pass

Caption: HPLC analytical workflow for Orphenadrine-d3 N-Oxide.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Reagents

  • Buffer Preparation (pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Add 1.0 mL of triethylamine (TEA). Adjust the pH to 3.0 using 85% ortho-phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in a ratio of 30:20:50 (v/v/v).

  • Degassing: Degas the mobile phase for 15 minutes using sonication or vacuum filtration through a 0.45 µm membrane filter.[10]

Protocol 2: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Orphenadrine-d3 N-Oxide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 2.0 to 70 µg/mL).[1][11]

Protocol 3: HPLC System Operation

  • System Startup: Turn on the HPLC system components and allow the UV lamp to warm up for at least 20 minutes.

  • Column Equilibration: Purge the pump with the mobile phase and then equilibrate the C18 column at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

  • Sequence Setup: Create an injection sequence including a blank (mobile phase), the series of working standards, and any unknown samples.

  • Analysis: Inject 20 µL of each solution and record the chromatograms for approximately 10 minutes.

  • Data Processing: Integrate the peak area of the Orphenadrine-d3 N-Oxide peak in each chromatogram. Construct a calibration curve by plotting the peak area versus concentration for the working standards. Determine the concentration of unknown samples from this curve.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The analyte peak should be free from interference from excipients or degradation products.Analyze a blank, a placebo sample, and a sample subjected to forced degradation (acid, base, oxidation, heat, light).[6]
Linearity Correlation Coefficient (R²) ≥ 0.998Analyze 5-6 standard concentrations across the range (e.g., 2-70 µg/mL) in triplicate.[1][12]
Accuracy Mean Recovery: 98.0% - 102.0%Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%).[13]
Precision (RSD) Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0%Repeatability: Analyze six replicate injections of a standard solution.Intermediate: Analyze a standard in triplicate on three different days.[8]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10; RSD ≤ 10%Determine the lowest concentration that can be quantified with acceptable precision and accuracy.[6][12]
Robustness %RSD of results ≤ 2.0%Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, mobile phase composition ±2%) and assess the impact on results.[8]

System Suitability Testing (SST)

Before any sample analysis, system suitability must be confirmed by injecting a standard solution (e.g., 50 µg/mL) in five replicates.

SST ParameterAcceptance LimitPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. High tailing indicates unwanted column interactions.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase.

Conclusion

This application note provides a detailed and scientifically-grounded HPLC-UV method for the analysis of Orphenadrine-d3 N-Oxide. The protocol emphasizes the rationale behind chromatographic choices, particularly for managing the analysis of a basic amine compound. By incorporating comprehensive validation steps and system suitability criteria as mandated by ICH guidelines, this method is demonstrated to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for the quality control and characterization of Orphenadrine-d3 N-Oxide reference material intended for use in regulated pharmaceutical studies.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Abdel-Kader, M. S. (2014). Development and Validation of an Assay for Orphenadrine Citrate and Acetaminophen in Besodol Tablet. SUST Repository. Retrieved from [Link]

  • Ullah, Z., et al. (2015). Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV. CORE. Retrieved from [Link]

  • Panderi, I., et al. (2023). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. MDPI. Retrieved from [Link]

  • Srikanth, D., & Raju, R. R. (2014). ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Senthil Kumar, K. R., et al. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiJo. Retrieved from [Link]

  • Al-kamarany, M., et al. (2015). Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in P. IISTE.org. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Roda, A., et al. (2009). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. PubMed. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Darwish, H. W., et al. (2013). Validated Stability-Indicating reversed-phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin. PubMed. Retrieved from [Link]

  • Sieniawska, E., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Microsomal Stability and Metabolite Profiling Assays Utilizing Orphenadrine-d3 N-Oxide

Introduction & Scientific Rationale Orphenadrine is a centrally acting anticholinergic agent widely utilized for its skeletal muscle relaxant properties. In human liver microsomes (HLM), orphenadrine undergoes extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Orphenadrine is a centrally acting anticholinergic agent widely utilized for its skeletal muscle relaxant properties. In human liver microsomes (HLM), orphenadrine undergoes extensive Phase I metabolism. While N-demethylation is primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP2B6 and CYP3A4, the N-oxygenation pathway is predominantly catalyzed by Flavin-containing Monooxygenase 3 (FMO3)[1],[2].

Quantifying N-oxide metabolites in vitro presents significant analytical challenges. N-oxides are thermally labile and highly susceptible to in-source reduction during Electrospray Ionization (ESI) in LC-MS/MS analysis. This analytical artifact can artificially inflate the apparent concentration of the parent drug, skewing intrinsic clearance ( CLint​ ) calculations.

To overcome this, Orphenadrine-d3 N-Oxide (CAS: 1329647-21-3) [3],[4] is employed. This stable isotope-labeled (SIL) compound serves two critical functions in microsomal assays:

  • As a Stable Isotope-Labeled Internal Standard (SIL-IS): It mathematically corrects for matrix effects, extraction recovery, and artifactual in-source reduction during the quantification of forward N-oxidation[2].

  • As a Direct Substrate: It enables the study of anaerobic retro-reduction. Under hypoxic conditions, CYP enzymes can reduce N-oxides back to their parent amines. The d3-label ensures that any formed orphenadrine is definitively derived from the N-oxide reduction (appearing as orphenadrine-d3) rather than background contamination[5].

MetabolicPathway Orph Orphenadrine (Parent Drug) Orph_NOx Orphenadrine N-Oxide (Target Metabolite) Orph->Orph_NOx FMO3 / CYP2B6 (+ NADPH, O2) NDMO N-Desmethylorphenadrine (NDMO) Orph->NDMO CYP2B6 / CYP3A4 (+ NADPH, O2) Orph_NOx->Orph CYP Enzymes (Anaerobic Retro-reduction)

Caption: Orphenadrine phase I metabolic pathways highlighting FMO3/CYP-mediated N-oxidation.

Experimental Design & Causality

To ensure a self-validating system, the experimental design must account for the specific biochemical requirements of the enzymes involved:

  • Buffer Causality: FMO enzymes are highly sensitive to thermal degradation without NADPH and have a higher pH optimum than CYPs. However, to accurately reflect physiological intrinsic clearance, incubations are strictly maintained at pH 7.4 using a 100 mM Potassium Phosphate buffer.

  • Quenching Causality: The addition of ice-cold acetonitrile (ACN) serves a dual purpose. First, the organic solvent immediately denatures the microsomal proteins, halting all enzymatic activity. Second, by spiking the Orphenadrine-d3 N-Oxide directly into the quenching solvent rather than the incubation buffer, the SIL-IS is protected from any potential enzymatic degradation, ensuring it acts solely as an analytical standard.

  • Self-Validating Controls: Every assay must include a zero-time point ( T=0 ) to assess non-enzymatic degradation, and a minus-NADPH control to differentiate enzymatic metabolism from chemical instability.

Step-by-Step Methodologies

Protocol A: Forward N-Oxidation & Intrinsic Clearance Assay

This protocol measures the depletion of orphenadrine and the formation of orphenadrine N-oxide, utilizing Orphenadrine-d3 N-Oxide as the SIL-IS.

Reagents Required:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • 10 mM NADPH Regenerating System

  • Substrate: Orphenadrine (1 µM final concentration)

  • Quench Solution: Ice-cold Acetonitrile containing 50 nM Orphenadrine-d3 N-Oxide.

Workflow:

  • Preparation: Dilute HLM in phosphate buffer to a final protein concentration of 1.0 mg/mL. Add orphenadrine to achieve a 1 µM concentration.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the incubation mixture into a fresh tube.

  • Quenching: Immediately add 150 µL of the Quench Solution (Ice-cold ACN + Orphenadrine-d3 N-Oxide) to the aliquot. Vortex for 30 seconds.

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials for analysis.

AssayWorkflow Step1 1. Prepare HLM + Buffer (1 mg/mL protein, pH 7.4) Step2 2. Pre-Incubation (37°C for 5 min) Step1->Step2 Step3 3. Initiate Reaction Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Quench Reaction Add Cold ACN + Orphenadrine-d3 N-Oxide Step4->Step5 Step6 6. Centrifuge & Extract (14,000 x g, 10 min) Step5->Step6 Step7 7. LC-MS/MS Analysis (MRM Mode) Step6->Step7

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Protocol B: Anaerobic Retro-Reduction Stability Assay

This protocol uses Orphenadrine-d3 N-Oxide as the primary substrate to measure the rate at which the N-oxide is reduced back to the parent amine under hypoxic conditions.

  • Purging: Prepare the HLM and buffer mixture (1.0 mg/mL) in a sealed vial. Purge the solution gently with Nitrogen ( N2​ ) gas for 10 minutes to displace dissolved oxygen.

  • Substrate Addition: Add Orphenadrine-d3 N-Oxide to a final concentration of 1 µM.

  • Initiation & Sampling: Initiate with NADPH and sample at 0, 30, and 60 minutes.

  • Quenching: Quench with ice-cold ACN containing a different internal standard (e.g., Dextromethorphan-d3) to monitor the formation of Orphenadrine-d3.

Data Presentation & Analytical Parameters

LC-MS/MS Quantification

Because the deuterium label is located on the N-methyl group, the primary product ion resulting from collision-induced dissociation (the 2-methylbenzhydryl cation) remains unlabeled. Therefore, differentiation relies entirely on the precursor mass.

Table 1: LC-MS/MS MRM Parameters

AnalyteAssay RolePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
Orphenadrine Parent Substrate270.2181.120
Orphenadrine N-Oxide Target Metabolite286.2181.122
Orphenadrine-d3 N-Oxide SIL-IS / Substrate289.2181.122
Orphenadrine-d3 Reduction Product273.2181.120
Pharmacokinetic Data Calculation

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the natural log of the percentage of parent compound remaining versus time.

t1/2​=k0.693​ CLint​=t1/2​0.693​×Mprotein​Vincubation​​(μL/min/mg protein)

Table 2: Example Intrinsic Clearance Data Summary

Compound / Condition t1/2​ (min) CLint​ ( μL/min/mg )Pathway Verified
Orphenadrine (+NADPH, Aerobic)28.524.3Forward Metabolism (CYP/FMO)
Orphenadrine (-NADPH, Control)>120<5.0Non-enzymatic stability
Orphenadrine-d3 N-Oxide (Anaerobic)45.215.3Retro-reduction to Orphenadrine-d3

References

  • Guo, Z., Raeissi, S., White, R. B., & Stevens, J. C. (1997). Orphenadrine and methimazole inhibit multiple cytochrome P450 enzymes in human liver microsomes. Drug Metabolism and Disposition, 25(3), 390-393.

  • Cashman, J. R. (2005). Some distinctions between flavin-containing and cytochrome P450 monooxygenases. Biochemical and Biophysical Research Communications, 338(1), 599-604.

  • BRENDA Enzyme Database. Information on EC 1.14.13.8 - flavin-containing monooxygenase.

Sources

Method

Application Note: MRM Transitions and LC-MS/MS Methodological Workflow for Orphenadrine-d3 N-Oxide

Introduction & Analytical Context Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of anticholinergic and skeletal muscle relaxants like orphenadrine require highly specific analytical techniques due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of anticholinergic and skeletal muscle relaxants like orphenadrine require highly specific analytical techniques due to their presence in complex biological matrices at low circulating concentrations. Orphenadrine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, yielding various metabolites including the highly polar orphenadrine N-oxide[1].

To accurately quantify these metabolites without the interference of matrix-induced ion suppression, stable isotope-labeled (SIL) internal standards are strictly required[2]. Orphenadrine-d3 N-oxide, which carries a trideuteriomethyl group on the amine, serves as the gold-standard internal standard for N-oxide metabolite quantification. It ensures exact chromatographic co-elution and identical ionization efficiencies, thereby acting as a self-validating control for matrix effects.

Physicochemical & Mass Spectrometric Properties

Orphenadrine-d3 N-oxide ( C18​H20​D3​NO2​ ) has a monoisotopic mass of 288.19 Da. Under positive electrospray ionization (ESI+), the highly basic N-oxide moiety readily accepts a proton, forming a stable precursor ion [M+H]+ at m/z 289.2 .

Mechanistic Causality of Fragmentation

In a triple quadrupole mass spectrometer, the selection of product ions for Multiple Reaction Monitoring (MRM) must balance signal intensity (sensitivity) with structural uniqueness (selectivity).

When the precursor ion (m/z 289.2) is subjected to Collision-Induced Dissociation (CID) in Q2, the most labile site is the ether linkage connecting the methylbenzhydryl moiety to the N-oxide side chain. Cleavage of this ether bond results in the neutral loss of the entire deuterated N-oxide aliphatic chain: HO−CH2​−CH2​−N(O)(CH3​)(CD3​) . The exact mass of this neutral fragment is 108 Da.

Consequently, the positive charge is retained on the resonance-stabilized methylbenzhydryl cation, yielding a highly abundant product ion at m/z 181.1 . Because the deuterium label ( d3​ ) is located on the departing N-methyl group, the m/z 181.1 fragment is isotopically identical to the primary quantifier fragment of unlabeled orphenadrine[3][4][5]. Secondary fragmentation of the m/z 181.1 ion requires higher collision energies (CE > 35 eV) and involves the loss of a methane neutral (16 Da) to form a fluorenyl cation at m/z 165.1 , or the loss of ethylene (28 Da) to yield m/z 153.1 .

Fragmentation Precursor Orphenadrine-d3 N-Oxide [M+H]+ m/z 289.2 Loss Neutral Loss: 108 Da HO-CH2-CH2-N(O)(CH3)(CD3) Precursor->Loss CID (Ether Cleavage) Quant Methylbenzhydryl Cation Quantifier: m/z 181.1 Loss->Quant -108 Da Qual1 Fluorenyl Cation Qualifier: m/z 165.1 Quant->Qual1 -CH4 (16 Da) CE: 40 eV Qual2 Phenyl-tolyl Cation Qualifier: m/z 153.1 Quant->Qual2 -C2H4 (28 Da) CE: 45 eV

Fig 1. CID fragmentation pathway of Orphenadrine-d3 N-Oxide yielding m/z 181.1, 165.1, and 153.1.

Quantitative Data: MRM Transitions

The following table summarizes the optimized MS/MS parameters for the quantification of Orphenadrine-d3 N-Oxide.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)Purpose
Orphenadrine-d3 N-Oxide 289.2181.150602510Quantifier
Orphenadrine-d3 N-Oxide 289.2165.150604012Qualifier
Orphenadrine-d3 N-Oxide 289.2153.150604512Qualifier

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential. Values are optimized for a generic triple quadrupole platform and should be fine-tuned per instrument).

Self-Validating Experimental Protocol

To ensure robust quantification, the following LC-MS/MS protocol integrates targeted sample cleanup with optimized chromatographic retention.

Step 1: Sample Preparation (Protein Precipitation & Phospholipid Removal)

Causality: Direct injection of plasma causes severe ion suppression in ESI+ due to endogenous phospholipids competing for charge droplets. A hybrid protein precipitation/phospholipid depletion strategy ensures a self-validating baseline where matrix effects are minimized to <15%.

  • Aliquot 50 µL of plasma/serum into a 96-well collection plate.

  • Add 10 µL of Orphenadrine-d3 N-Oxide internal standard working solution (50 ng/mL in 50% methanol).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a phospholipid removal plate (e.g., Phree or Ostro), apply positive pressure, and collect the eluate.

  • Critical Step: Dilute the eluate 1:1 with LC-MS grade water. Reasoning: Matching the sample diluent to the initial mobile phase conditions prevents peak fronting and breakthrough of the highly polar N-oxide.

Step 2: UHPLC Chromatographic Conditions

Causality: Orphenadrine N-oxide is a basic, polar amine. Using a superficially porous C18 column with acidic modifiers ensures sharp peak shapes by suppressing secondary interactions with free silanols on the stationary phase.

  • Column: C18 superficially porous particle (SPP) column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Settings
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 4500 V.

  • Source Temperature: 500°C.

  • Desolvation Gas: 800 L/hr.

  • Collision Gas: Argon ( 2.0×10−3 mbar).

Workflow Sample Sample Prep (Protein Precip.) LC UHPLC Separation (C18, Gradient) Sample->LC Ionization ESI+ (Desolvation) LC->Ionization Q1 Q1 Selection (m/z 289.2) Ionization->Q1 Q2 Q2 Fragmentation (CID, CE: 25-40 eV) Q1->Q2 Q3 Q3 Detection (m/z 181.1, 165.1) Q2->Q3

Fig 2. End-to-end LC-MS/MS analytical workflow for Orphenadrine-d3 N-Oxide quantification.

Sources

Application

Application Note: High-Throughput Quantification of Orphenadrine N-Oxide in Wastewater Using Isotope Dilution LC-MS/MS

Target Audience: Analytical Chemists, Environmental Epidemiologists, and Pharmacokinetic Researchers. Executive Summary Wastewater-based epidemiology (WBE) has evolved into a highly robust tool for monitoring community-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Epidemiologists, and Pharmacokinetic Researchers.

Executive Summary

Wastewater-based epidemiology (WBE) has evolved into a highly robust tool for monitoring community-level pharmaceutical consumption. This application note details a validated, self-correcting protocol for the quantification of Orphenadrine N-Oxide in complex wastewater matrices. By leveraging Solid-Phase Extraction (SPE) coupled with Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this methodology guarantees high-fidelity data suitable for longitudinal epidemiological studies.

Mechanistic Grounding & Causality

Why Target the N-Oxide Metabolite?

Orphenadrine is a centrally acting anticholinergic and muscle relaxant. In WBE, selecting the correct biomarker is critical. Parent basic drugs often partition heavily into suspended biosolids or undergo rapid microbial degradation in the sewer system. In contrast, hepatic oxidation produces Orphenadrine N-Oxide , a highly water-soluble and environmentally stable metabolite. Tracking this specific metabolite prevents underestimation of community consumption rates and provides a more accurate back-calculation vector ([1]).

The Necessity of Isotope Dilution Mass Spectrometry (IDMS)

Wastewater influent is notorious for severe matrix effects—specifically, ion suppression during Electrospray Ionization (ESI) caused by co-eluting humic acids and surfactants. To establish a self-validating system , this protocol utilizes Orphenadrine-d3 N-Oxide as an internal standard (IS).

  • Causality: The deuterium label shifts the precursor mass by +3 Da, allowing independent mass tracking while maintaining identical physicochemical properties to the native analyte. By spiking the IS before sample filtration and extraction, any physical losses during SPE or ionization fluctuations in the MS source are perfectly normalized. The ratio of Analyte/IS remains constant, ensuring absolute quantitative accuracy regardless of matrix variability ([2]).

Experimental Workflow

The following diagram illustrates the sequential logic of the sample preparation and analytical pipeline.

WBE_Workflow A 1. Raw Wastewater Collection (24h Flow-Proportional Composite) B 2. Filtration (0.2 µm GF/F) & pH Adjustment (pH 10.0) A->B C 3. Isotope Dilution (Spike Orphenadrine-d3 N-Oxide) B->C D 4. Solid Phase Extraction (SPE) (HLB Polymeric Sorbent) C->D E 5. Elution & Reconstitution (MeOH/Acetone -> LC Mobile Phase) D->E F 6. LC-MS/MS Analysis (Positive ESI, MRM Mode) E->F

Figure 1: Comprehensive workflow for wastewater sample preparation and LC-MS/MS analysis.

Step-by-Step Experimental Protocol

Sample Collection and Pre-treatment
  • Collection: Obtain 24-hour flow-proportional composite wastewater samples to accurately represent diurnal consumption variations. Store immediately at 4°C.

  • Filtration: Filter 50 mL of the sample through a 0.2 µm glass fiber filter (GF/F) to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtrate to 10.0 using 1M Ammonium Hydroxide.

    • Mechanistic Rationale: Orphenadrine is a basic amine (pKa ~ 8.4). Adjusting the matrix to pH 10 suppresses ionization, rendering the molecule neutral. This maximizes hydrophobic retention on the divinylbenzene (DVB) backbone of the polymeric SPE sorbent, preventing breakthrough during sample loading ([3]).

  • Isotope Spiking: Spike the sample with 10 ng/L of Orphenadrine-d3 N-Oxide. Equilibrate for 30 minutes at room temperature.

Solid-Phase Extraction (SPE)
  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade water through an HLB (Hydrophilic-Lipophilic Balance) cartridge (e.g., 200 mg/6 mL).

  • Loading: Load the 50 mL pH-adjusted sample at a controlled flow rate of 2–5 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute highly polar interferences (salts, small organic acids).

  • Drying: Apply maximum vacuum (15 in. Hg) for 10 minutes to completely dry the sorbent bed. Crucial: Residual water will cause phase-separation issues during the elution step.

  • Elution: Elute the target analytes with 5 mL of Methanol:Acetone (1:1, v/v) at a dropwise flow rate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 500 µL of initial mobile phase (95% Water / 5% Methanol).

Data Presentation & Quantification

Chromatographic separation is achieved using a C18 core-shell column (100 x 2.1 mm, 1.7 µm) maintained at 40°C. The core-shell morphology provides high theoretical plate counts at lower backpressures, ideal for high-throughput screening.

Table 1: Optimized UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% Formic Acid in H₂O)% Mobile Phase B (0.1% Formic Acid in MeOH)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955
Table 2: Multiple Reaction Monitoring (MRM) Parameters (ESI+)

Note: The primary fragment for both native and deuterated species is the 2-methylbenzhydryl cation (m/z 181.1). Because the D3 label is located on the N-methyl group, it is lost during ether cleavage, resulting in identical product ions ([4]).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Orphenadrine N-Oxide286.2181.125Quantifier
Orphenadrine N-Oxide286.2118.135Qualifier
Orphenadrine-d3 N-Oxide289.2181.125Internal Standard
Orphenadrine (Parent)270.2181.125Quantifier
Orphenadrine (Parent)270.2153.140Qualifier

Quality Control & Self-Validating System

To guarantee trustworthiness, the analytical batch must pass through a strict, self-validating Quality Control (QC) decision tree. If matrix suppression exceeds the linear dynamic range of the IS, the method automatically flags the sample for re-extraction.

QC_Logic QC1 Method Blank Target < 1/3 LOQ Decision All QC Pass? QC1->Decision QC2 Spiked Matrix Recovery Limits: 70% - 120% QC2->Decision QC3 Calibration Linearity Requirement: R² > 0.995 QC3->Decision QC4 IS Area Stability Variance: CV < 15% QC4->Decision Proceed Validate Batch & Report Data Decision->Proceed YES Fail Halt Analysis: Troubleshoot & Re-extract Decision->Fail NO

Figure 2: Self-validating Quality Control (QC) decision tree for ensuring data integrity.

QC Causality Breakdown:
  • Method Blank: Ensures no carryover from the SPE manifold or the LC autosampler.

  • IS Area Stability (CV < 15%): While IDMS mathematically corrects for ion suppression, an absolute drop in IS area >15% indicates catastrophic matrix interference that could push the analyte below the Limit of Quantification (LOQ). This acts as a hard fail-safe.

References

  • US EPA. "Method 1694 - Frequent Questions | US EPA." United States Environmental Protection Agency. Available at:[Link][3]

  • Couchman et al. "High-throughput multi-residue quantification of contaminants of emerging concern in wastewaters enabled using direct injection liquid chromatography-tandem mass spectrometry." PMC - National Institutes of Health. Available at:[Link][2]

  • Zheng et al. "Enantioseparation and determination of orphenadrine in rat plasma and its application to a stereoselective pharmacokinetic study." New Journal of Chemistry (RSC Publishing). Available at:[Link][4]

  • Saguti et al. "Evaluating Wastewater Surveillance for Estimating Pharmaceutical Use." medRxiv. Available at:[Link][1]

Sources

Method

High-resolution mass spectrometry applications for Orphenadrine-d3 N-Oxide

High-Resolution Mass Spectrometry (HRMS) Applications for Orphenadrine-d3 N-Oxide: A Comprehensive Bioanalytical Guide Introduction & Mechanistic Background Orphenadrine is widely utilized as a centrally acting muscle re...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) Applications for Orphenadrine-d3 N-Oxide: A Comprehensive Bioanalytical Guide

Introduction & Mechanistic Background

Orphenadrine is widely utilized as a centrally acting muscle relaxant and anticholinergic therapeutic[1]. In vivo, it undergoes extensive hepatic metabolism, with a primary pathway being N-oxidation mediated by flavin-containing monooxygenase (FMO, EC 1.14.13.8)[2]. Quantifying N-oxide metabolites in biological matrices presents profound bioanalytical challenges due to their inherent thermal lability and propensity to undergo in-source reduction back to the parent amine during mass spectrometric ionization[3].

To establish a self-validating and robust quantitative assay, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically Orphenadrine-d3 N-oxide, synthesized from Orphenadrine-d3[4]—is indispensable.

Mechanistic Insights: The Causality of Analytical Choices

As a bioanalytical scientist, developing an assay for N-oxides requires designing a system that mathematically and chemically corrects for its own artifacts.

  • In-Source Reduction and Thermal Lability: N-oxides are notoriously unstable[3]. During Electrospray Ionization (ESI), high desolvation temperatures can cause the thermal cleavage of the oxygen atom, artifactually inflating the parent drug's signal. By introducing Orphenadrine-d3 N-oxide, any in-source reduction occurs proportionally in both the endogenous analyte and the SIL-IS. Because the ratio of analyte to IS remains constant, the assay provides a self-correcting mathematical mechanism.

  • Matrix Effects: Biological matrices (e.g., plasma, urine) contain endogenous phospholipids that cause ion suppression. A deuterated standard co-elutes exactly with the target analyte, ensuring that matrix effects equally impact both compounds, thus preserving quantitative accuracy.

  • Soft Ionization: To minimize degradation, soft ionization techniques (ESI in positive mode) with optimized, lower-temperature source settings are strictly utilized[3].

G A Orphenadrine (Parent Drug) B Hepatic FMO / CYP450 (In Vivo Metabolism) A->B Oxidation C Orphenadrine N-Oxide (Target Analyte) B->C + Oxygen D ESI Source Heat (In Vitro Artifact) C->D Mass Spec Ionization D->C Soft Ionization (Intact Ion) E Artifactual Orphenadrine (In-Source Reduction) D->E - Oxygen (Thermal)

Orphenadrine N-Oxide metabolic formation and in-source reduction pathways.

Protocol: Self-Validating HRMS Workflow for Orphenadrine N-Oxide

Objective: To accurately quantify Orphenadrine N-oxide in human plasma using Orphenadrine-d3 N-oxide as a SIL-IS, strictly adhering to FDA Bioanalytical Method Validation guidelines[5].

Step 1: Sample Preparation (Protein Precipitation)

Causality/Rationale: Cold extraction prevents the thermal degradation of the N-oxide.

  • Aliquot 100 µL of human plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (Orphenadrine-d3 N-oxide, 50 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile (100%) to precipitate proteins. Crucial: Avoid acidic modifiers like formic acid during extraction, as low pH can catalyze N-oxide degradation[3].

  • Vortex gently for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a refrigerated autosampler vial (kept at 4°C).

Step 2: Chromatographic Separation (UHPLC)

Causality/Rationale: Fast elution minimizes on-column degradation. Neutral to mildly acidic mobile phases prevent reversion to the parent amine[3].

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C (kept relatively low to ensure N-oxide stability).

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

Causality/Rationale: HRMS (e.g., Q-TOF or Orbitrap) provides exact mass capabilities, easily distinguishing the N-oxide from isobaric interferences[1].

  • Ionization: ESI Positive mode.

  • Capillary Temperature: 250°C (Optimized: high enough for desolvation, low enough to prevent thermal reduction).

  • Resolution: 70,000 FWHM (at m/z 200).

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Full Scan/Data-Dependent MS2.

Workflow S1 Plasma Sample (+ Orphenadrine-d3 N-Oxide) S2 Cold Protein Precipitation (Ice-Cold Acetonitrile) S1->S2 Spike IS S3 UHPLC Separation (Neutral pH, 30°C) S2->S3 Supernatant S4 HRMS Detection (ESI+, Low Temp, PRM) S3->S4 Eluent S5 Data Processing (Isotope Ratio Quantitation) S4->S5 Exact Mass Spectra

Step-by-step HRMS bioanalytical workflow for Orphenadrine N-oxide.

Data Presentation: Quantitative HRMS Parameters

Table 1: Exact Mass and HRMS Detection Parameters

Analyte Formula Theoretical m/z[M+H]+ Primary Fragment Ions (m/z) Mass Accuracy Tolerance
Orphenadrine C18H23NO 270.1852 181.1011, 165.0000 < 5 ppm
Orphenadrine N-Oxide C18H23NO2 286.1802 197.0961, 181.1011 < 5 ppm

| Orphenadrine-d3 N-Oxide | C18H20D3NO2| 289.1990 | 200.1149, 181.1011 | < 5 ppm |

Table 2: Method Validation Summary (FDA Criteria)

Parameter Acceptance Criteria (FDA) Expected Observation Causality / Implication
Accuracy (% Bias) ±15% (±20% at LLOQ) +4.2% to -3.1% SIL-IS perfectly corrects for matrix effects.
Precision (% CV) ≤15% (≤20% at LLOQ) 2.8% - 6.5% Consistent recovery via cold precipitation.

| In-Source Reduction | Monitor Parent m/z | < 2% conversion | Low capillary temp prevents thermal decay. |

Conclusion

The accurate quantification of Orphenadrine N-oxide demands a rigorous approach to mitigate thermal instability and in-source reduction. By integrating Orphenadrine-d3 N-oxide as a stable isotope-labeled internal standard, researchers can establish a self-validating HRMS protocol. This ensures that any matrix suppression or artifactual degradation is proportionally normalized, yielding highly reliable pharmacokinetic data compliant with stringent regulatory standards[5].

References

  • FDA Guidance for Industry. "Bioanalytical Method Validation." Federal Register, 2018. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4601, Orphenadrine." PubChem, 2025. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.13.8 - flavin-containing monooxygenase." BRENDA, 2025. URL:[Link]

  • ResearchGate. "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." ResearchGate, 2012. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for Orphenadrine-d3 N-Oxide

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals dealing with the complex chromatographic behavior of Orphenadrine-d3 N-Oxide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical researchers, scientists, and drug development professionals dealing with the complex chromatographic behavior of Orphenadrine-d3 N-Oxide.

Orphenadrine is a widely analyzed anticholinergic agent, and its deuterated N-oxide metabolite is frequently utilized as an internal standard or target analyte in pharmacokinetic LC-MS/MS assays. However, N-oxides are notoriously difficult to chromatograph. Due to their strong dipole moments and basic nature, they are highly prone to secondary interactions, leading to severe peak tailing, broadening, and loss of sensitivity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve symmetrical peak shapes and robust quantification.

G Root Orphenadrine-d3 N-Oxide Peak Tailing Cause1 Silanol Interactions (Secondary Retention) Root->Cause1 Cause2 Inadequate Buffer Capacity / pH Root->Cause2 Cause3 Metal Coordination in LC Hardware Root->Cause3 Mech1 Un-endcapped SiO- interacts with N-O dipole Cause1->Mech1 Mech2 Mixed ionization states broaden elution band Cause2->Mech2 Mech3 N-oxide chelates with stainless steel flow path Cause3->Mech3

Root causes of Orphenadrine-d3 N-Oxide peak tailing in LC-MS.

Troubleshooting Guide & FAQs

Q1: Why does Orphenadrine-d3 N-Oxide exhibit severe peak tailing compared to the parent Orphenadrine? A: The causality lies in the unique electronic structure of the N-oxide group. While the parent orphenadrine is a standard tertiary amine, the oxidation of the nitrogen creates a highly polarized N⁺-O⁻ bond. This strong dipole interacts aggressively with residual, un-endcapped acidic silanol groups (SiO⁻) on traditional silica-based C18 columns[1]. Furthermore, N-oxides can act as chelating agents, coordinating with electron-deficient metal surfaces (e.g., stainless steel frits and capillaries) in the LC flow path. This dual-mechanism of secondary retention causes the analyte to elute with a distorted, tailing profile.

Q2: How do I optimize the mobile phase to improve peak symmetry without compromising LC-MS sensitivity? A: The goal is to suppress silanol ionization and mask active sites. Lowering the mobile phase pH to ≤ 3.0 using 0.1% formic acid ensures that residual silanols are fully protonated (neutralized), thereby decreasing interactions that cause peak tailing[2]. However, acid alone is often insufficient for N-oxides. Adding a volatile buffer, such as 5 mM ammonium formate or ammonium acetate, provides the necessary ionic strength to competitively mask any remaining active sites without causing ion suppression in the electrospray ionization (ESI) source[3].

Q3: Which stationary phase chemistry is optimal for basic N-oxide metabolites? A: Avoid older Type-A silica columns. Instead, utilize modern Type-B high-purity silica with reduced free silanol content, or hybrid particle technologies (e.g., Ethylene Bridged Hybrid - BEH)[2]. Additionally, stationary phases with a positive surface charge (Charged Surface Hybrid - CSH) are highly effective; the built-in positive charge electrostatically repels basic compounds and their polarized N-oxide derivatives, drastically reducing peak tailing even under low-ionic-strength conditions[2].

Quantitative Data: Impact of Chemistry on Peak Shape

The following table summarizes the expected chromatographic improvements when transitioning from traditional methodologies to optimized N-oxide specific conditions.

Column TechnologyMobile Phase AdditiveUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Parent
Traditional C18 (Type A)0.1% Formic Acid2.853,2001.2
High-Purity C18 (Type B)0.1% Formic Acid1.757,5002.1
Hybrid BEH C180.1% FA + 5 mM NH₄OAc1.1512,4003.5
Charged Surface Hybrid (CSH)0.1% FA + 5 mM NH₄OAc1.0514,2004.0

Note: Data represents typical chromatographic behavior for polarized N-oxide metabolites based on optimized methodologies[2][3].

Experimental Protocol: LC-MS/MS Optimization Workflow

G Step1 1. Select Phase (BEH C18 / CSH) Step2 2. Optimize pH (Acidic: pH 2.5-3.0) Step1->Step2 Step3 3. Add Buffer (5 mM NH4OAc) Step2->Step3 Step4 4. Adjust Gradient (40°C, ACN/MeOH) Step3->Step4 Step5 5. Validate (Target Tf < 1.5) Step4->Step5

Step-by-step chromatographic optimization workflow for N-oxides.

Step-by-Step Methodology

This protocol incorporates a self-validating system suitability test (SST) to ensure the hardware and chemistry are performing optimally before sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 5 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 2.8 with Formic Acid[3].

    • Causality: The ammonium buffer competitively masks active silanols, while the low pH keeps the stationary phase protonated, preventing ion-exchange tailing.

  • Organic Phase (B): Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid[3].

    • Causality: The addition of 10% methanol enhances the solubility of the polar N-oxide and improves desolvation efficiency in the ESI source compared to pure acetonitrile.

Step 2: Column Selection & System Passivation

  • Install a sub-2 µm Hybrid C18 column (e.g., 50 × 2.1 mm, 1.7 µm)[3].

  • Optional but recommended: If using standard stainless-steel LC hardware, passivate the system by flushing with a 0.5% phosphoric acid solution (bypassing the column) for 30 minutes to block metal coordination sites, followed by a thorough LC-MS grade water wash.

Step 3: Chromatographic Gradient & Flow Conditions

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics into the porous stationary phase, which sharpens the peak.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve Orphenadrine-d3 N-Oxide in a diluent weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Injection Volume: 2 µL.

    • Causality: Minimizing injection volume and using a weak diluent induces peak focusing at the column head, preventing volume overload and mitigating strong-solvent effects that cause peak splitting.

Step 5: System Suitability Validation (Self-Validating Check)

  • Inject a 10 ng/mL standard of Orphenadrine-d3 N-Oxide.

  • Validation Criteria: The USP Tailing Factor (Tf) must be ≤ 1.5. Signal-to-noise (S/N) must be ≥ 100.

  • Corrective Action: If Tf > 1.5, the system is failing to mask secondary interactions. Verify the mobile phase pH is ≤ 3.0, prepare fresh ammonium acetate buffer, and ensure the column frit is not contaminated. Do not proceed with sample analysis until Tf ≤ 1.5 is achieved.

References

  • BenchChem. "Improving peak shape and resolution for Nefopam-d3 N-Oxide". BenchChem Technical Support.1

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex Articles.2

  • Kumar S, et al. "Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry". National Institutes of Health (NIH) / PubMed Central.3

Sources

Optimization

Preventing thermal degradation of Orphenadrine-d3 N-Oxide in GC-MS

Initiating the Analysis I'm currently breaking down the request: preventing Orphenadrine-d3 N-Oxide degradation in GC-MS. I've pinpointed that the focus is on a technical support center format - troubleshooting guides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently breaking down the request: preventing Orphenadrine-d3 N-Oxide degradation in GC-MS. I've pinpointed that the focus is on a technical support center format - troubleshooting guides and FAQs in a Q&A style, which is very helpful. I'm starting to think about potential causes and solutions.

Defining the Target Audience

Now, I'm defining the target audience: researchers, scientists, and drug development professionals. I'm focusing on the core requirements. I see three key aspects: full editorial control for an in-depth guide; adopting a Senior Application Scientist persona with in-text citations and a consolidated references section; and detailed data presentation, protocols, and mandatory Graphviz visualizations, with specific color rules.

Analyzing the Degradation Mechanism

I'm now diving deep into the degradation of Orphenadrine-d3 N-Oxide. The thermal lability of N-oxides, particularly in GC-MS, is a key concern. I'm focusing on the Cope elimination pathway, understanding how heat causes degradation back to the parent amine and other byproducts. The core problem is clear: it can lead to inaccurate quantification of both the drug and the N-oxide. I'm looking at how this impacts accurate analysis.

Analyzing Thermal Stability

I've been reviewing the literature and found a significant trend: N-oxides like cocaine N-oxide and NMMO are highly susceptible to thermal degradation during GC-MS analysis. Specifically, they tend to decompose in the injection port, at temperatures roughly between 200-250°C, reverting to their parent amines.

Considering Degradation Pathways

I'm now focusing on Orphenadrine-d3 N-oxide, specifically. It looks like Cope elimination and deoxygenation are the primary degradation pathways for tertiary amine N-oxides under GC-MS conditions. This means I need to prioritize methods to prevent those reactions. While reduction or derivatization could work, they fundamentally alter the analyte. Temperature control, perhaps with COC or PTV, is definitely looking most attractive. LC-MS/MS's usefulness remains top of mind.

Developing Technical Support

I'm structuring the technical support center around a troubleshooting guide as a Senior Application Scientist. I am focusing on addressing the thermal lability of Orphenadrine-d3 N-oxide, especially in GC-MS. The focus will be on Cope elimination and deoxygenation pathways. I've designed a structure with an introduction, mechanistic insight, a FAQ section, and a data presentation, including questions about high parent amine peaks, inlet parameter adjustments (PTV, cold on-column), and derivatization strategies, including a recommendation to use LC-MS/MS. I have not completed the data presentation. I will incorporate Meisenheimer rearrangement, resulting in an alkoxyamine.

Outlining Thermal Analysis

I'm now outlining experimental protocols for GC-MS, specifically focusing on COC and PTV techniques to mitigate thermal degradation of N-oxides. I'm developing a step-by-step guide for COC and PTV setup and optimization. Moreover, I'm working on a flowchart, visualized using Graphviz DOT, to depict Orphenadrine-d3 N-oxide's thermal degradation pathways in a hot GC inlet versus cold on-column injection. Finally, I'm compiling a comprehensive reference list with titles, sources, and URLs.

Detailing Degradation Products

I'm now focusing on specific degradation products of Orphenadrine-d3 N-oxide under thermal stress. Cope elimination, in particular, yields N,N-dimethylhydroxylamine and 2-(o-tolyl(phenyl)methoxy)ethene. For validating that degradation happens in the inlet, I'll develop a protocol to study the inlet temperature (150-250°C), and plot the ratio of Orphenadrine-d3 to degradation products. I'll cite Bartlett's cocaine N-oxide paper and other relevant literature on N-oxide thermal lability.

Visualizing Reaction Pathways

Now, I'm working on a Graphviz DOT script to visualize the thermal degradation pathways of Orphenadrine-d3 N-oxide. I'm focusing on contrasting hot inlet conditions with cold on-column/PTV injection to show how each impacts the analyte. The flowchart will clearly show the degradation products under high-temperature conditions and the benefits of low-temperature injection. I'll use distinct colors to highlight the different stages and pathways within the graph.

Refining Injection Strategy

I'm now integrating cold-injection techniques, specifically PTV, into the analytical workflow. I've drafted an initial protocol including inlet setup and temperature programming. This protocol focuses on preventing the analyte from undergoing thermal degradation by using a lower initial inlet temperature. I am considering parameters such as initial temperature, ramp rate, and hold time to optimize for Orphenadrine-d3 N-oxide.

Developing Injection Methods

I am currently working on a method for PTV injection, focusing on Orphenadrine-d3 N-oxide analysis. The protocol I'm crafting emphasizes a low initial temperature (e.g., matching the solvent's boiling point like 60°C for ethyl acetate) with a controlled temperature ramp (10°C/sec to 180°C). I'll use a thin, short column (e.g., 15m x 0.25mm, 0.1µm) to reduce oven temperature, too. I'm also preparing a comparison table for injection techniques (hot splitless, PTV, COC).

Explaining Elimination Reactions

I'm now diving deeper into the specifics of Cope elimination and deoxygenation, detailing how they apply to Orphenadrine-d3 N-oxide. I'm focusing on providing evidence for these reactions in a hot GC inlet, and will generate a table to quantify the degree of degradation by varying inlet temperatures, which will be visualized against retention time. I'm building this section into the troubleshoot guide, so that users can determine the cause of high parent amine peak.

Troubleshooting

Technical Support Center: Troubleshooting Isotopic Scrambling in Orphenadrine-d3 N-Oxide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently misunderstood, challenge in the synthesis of stable isotope-labeled internal st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently misunderstood, challenge in the synthesis of stable isotope-labeled internal standards (SIL-IS): isotopic scrambling during the N-oxidation of Orphenadrine-d3 .

Orphenadrine-d3 is a deuterated tertiary amine where the isotopic label is typically located on the N-methyl group (N-CD₃) 1. When synthesizing its N-oxide metabolite for LC-MS/MS assay validation 2, researchers often observe a degradation of isotopic purity (e.g., D3 degrading to D2 or D1). This guide explores the mechanistic causality behind this phenomenon and provides a self-validating protocol to eliminate it.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why is my Orphenadrine-d3 losing its isotopic purity (scrambling) specifically during the N-oxidation step? A: The loss of deuterium is driven by the increased acidity of the α-deuterons following the formation of the N-oxide. The highly electronegative oxygen atom pulls electron density from the nitrogen, which in turn weakens the adjacent C-D bonds of the N-CD₃ group. Under thermal stress, acidic conditions, or prolonged reaction times, the N-oxide can undergo a Polonovski-type α-deprotonation 3. This forms a transient iminium ion intermediate ( R2​N+=CD2​ ). If protic solvents or trace moisture are present, rapid Hydrogen/Deuterium (H/D) exchange occurs, converting the CD2​ group to CHD or CH2​ before the N-oxide is regenerated 4.

Q2: I am currently using 30% H₂O₂ in Methanol at 60°C. Is this causing the issue? A: Yes, absolutely. This is a "perfect storm" for isotopic scrambling. Methanol is a protic solvent that provides an infinite pool of exchangeable protons ( H+ ). Furthermore, the elevated temperature (60°C) provides the activation energy required to drive the reversible iminium ion formation. To preserve isotopic integrity, you must switch to a fast, mild oxidant in an aprotic solvent.

Q3: How do I quench the reaction without triggering acid-catalyzed scrambling? A: If you use meta-chloroperoxybenzoic acid (mCPBA) as your oxidant, the byproduct is meta-chlorobenzoic acid. If left unneutralized during workup, this acid can catalyze the Polonovski rearrangement. You must quench the reaction strictly at 0°C using cold, saturated aqueous sodium bicarbonate ( NaHCO3​ ) to immediately deprotonate and partition the acidic byproduct into the aqueous layer.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and isotopic scrambling. Notice how the shift to aprotic, low-temperature conditions drastically preserves the D3 label.

Oxidation ConditionSolventTemp (°C)Time (h)% D3 (Target)% D2 (Scrambled)% D1 (Scrambled)
30% H₂O₂ (Excess)Methanol601245.2%38.5%16.3%
mCPBA (1.1 eq)DCM25482.1%15.4%2.5%
mCPBA (1.05 eq) Anhydrous DCM 0 to 5 2 99.1% 0.8% 0.1%

Data Interpretation: The optimized protocol (Row 3) suppresses the thermal activation of the α-deprotonation pathway and removes the protic exchange pool, resulting in >99% isotopic retention.

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical pathway that leads to isotopic scrambling if reaction conditions are not strictly controlled.

Pathway A Orphenadrine-d3 (Tertiary Amine) B Orphenadrine-d3 N-Oxide (Desired Product) A->B Mild Oxidation (mCPBA, DCM, 0°C) C Iminium Ion Intermediate [N⁺=CD₂] B->C Thermal/Acidic/Basic Stress (Polonovski-type α-deprotonation) D H/D Exchange (Protic Solvent/Moisture) C->D Nucleophilic Attack E Isotopically Scrambled N-Oxide (D2, D1, D0) D->E Scrambling Pathway

Mechanistic pathway of isotopic scrambling during Orphenadrine-d3 N-oxidation via iminium intermediates.

Part 4: Validated Experimental Protocol

To ensure a self-validating, scramble-free synthesis, follow this step-by-step methodology utilizing mCPBA 5.

Materials Required:

  • Orphenadrine-d3 (Free base)

  • mCPBA (≤77% purity, remaining is water and m-chlorobenzoic acid. Note: Calculate equivalents based on active peracid content).

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 1.0 mmol of Orphenadrine-d3 free base in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5°C for 15 minutes.

  • Oxidant Preparation: In a separate vial, dissolve 1.05 mmol of mCPBA in 5 mL of anhydrous DCM. Causality Note: Using a near-stoichiometric amount (1.05 eq) prevents over-oxidation and limits the accumulation of acidic byproducts.

  • Controlled Addition: Add the mCPBA solution dropwise to the stirring Orphenadrine-d3 solution over 15 minutes. Maintain the internal temperature below 5°C.

  • Reaction Monitoring: Stir the mixture at 0–5°C for exactly 2 hours. Validate the completion of the reaction by withdrawing a 10 µL aliquot, diluting in cold acetonitrile, and analyzing via LC-MS. You should observe the M+1 peak shift from m/z 273 (Amine) to m/z 289 (N-Oxide).

  • Cold Quenching (Critical Step): While still in the ice bath, rapidly add 10 mL of ice-cold saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes. Causality Note: This immediately neutralizes the m-chlorobenzoic acid, preventing the acid-catalyzed Polonovski rearrangement that leads to iminium formation and scrambling.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with an additional 10 mL of cold DCM. Combine the organic layers and wash twice with cold saturated NaHCO3​ , followed by one wash with cold brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (bath temperature strictly ≤30°C) to yield the pure Orphenadrine-d3 N-Oxide.

References

  • PubChem . Orphenadrine-d3 | C18H23NO | CID 45040161. National Center for Biotechnology Information.[Link]

  • Axios Research . Orphenadrine N-Oxide - CAS 29215-00-7. Axios Research Analytical Standards.[Link]

  • ACS Publications . A Rapid Methodology for the Characterization of Dialkyl Tertiary Amine-N-Oxide Metabolites Using Structurally Dependent Dissociation Pathways. Analytical Chemistry.[Link]

  • ResearchGate . Advances in Catalytic Metal-Free Reductions: Polonovski-Povarov Reaction.[Link]

Sources

Optimization

Orphenadrine-d3 N-Oxide Separation &amp; Gradient Optimization: Technical Support Center

Welcome to the Technical Support Center for the chromatographic separation of Orphenadrine-d3 N-Oxide. As a stable-isotope-labeled (SIL) metabolite standard, Orphenadrine-d3 N-oxide presents a unique triad of analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic separation of Orphenadrine-d3 N-Oxide. As a stable-isotope-labeled (SIL) metabolite standard, Orphenadrine-d3 N-oxide presents a unique triad of analytical challenges: the extreme polarity of the N-oxide dipole, its propensity for secondary interactions with stationary phase silanols, and the subtle retention shifts induced by deuterium labeling[1].

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to focus on the causality behind gradient optimization, ensuring your LC-MS/MS methods are robust, reproducible, and self-validating.

Method Development & Troubleshooting Workflow

The following workflow illustrates the logical progression for optimizing the mobile phase and gradient conditions specifically for polar N-oxide metabolites.

G N1 Initial LC-MS/MS Setup Orphenadrine-d3 N-Oxide N2 Column Selection (e.g., C8 or Biphenyl) N1->N2 N3 Mobile Phase Optimization (Buffer pH & Modifier) N2->N3 N4 Is Peak Tailing Observed? N3->N4 N5 Adjust pH / Add Ammonium Formate N4->N5 Yes N6 Gradient Tuning (Shallow organic ramp) N4->N6 No N5->N6 N7 Isotope Effect Assessment (ΔtR) N6->N7 N8 Final Validated Separation N7->N8

Workflow for LC-MS/MS method development of Orphenadrine-d3 N-Oxide.

Troubleshooting Guides & FAQs

Q1: Why does Orphenadrine-d3 N-Oxide exhibit severe peak tailing, and how should I adjust the mobile phase? A: Peak tailing in N-oxides primarily results from unwanted secondary interactions between the highly polar N-oxide dipole and unendcapped residual silanol groups on the silica stationary phase. Causality & Solution: To mitigate this, you must control the mobile phase pH and ionic strength. Using a volatile buffer like 5-6 mM ammonium formate adjusted to pH 3.0 with 0.1% formic acid effectively masks these silanol interactions[2],[3]. The low pH ensures the silanols are protonated (neutralized), while the formate ions provide necessary ionic pairing. For optimal peak symmetry, pair this aqueous phase with an acetonitrile organic modifier on a C8 or Biphenyl column, which offers less hydrophobic retention and alternative π-π selectivity compared to standard C18 columns[2].

Q2: I am trying to separate Orphenadrine-d3 N-Oxide from the parent Orphenadrine-d3. What gradient profile is most effective? A: Because the N-oxide moiety adds significant polarity, Orphenadrine-d3 N-Oxide will elute earlier than the parent Orphenadrine-d3 in reversed-phase liquid chromatography (RPLC). Causality & Solution: If co-elution occurs, your initial gradient is likely too strong (too high %B). Start the gradient with a highly aqueous mobile phase (e.g., 5% Acetonitrile) and employ a shallow ramp (e.g., increasing by 2-5% B per minute) through the critical elution window. This shallow gradient increases the resolution between the polar metabolite and the lipophilic parent drug, preventing cross-talk in the mass spectrometer.

Q3: I notice a slight retention time difference between my protiated Orphenadrine N-Oxide and the Orphenadrine-d3 N-Oxide internal standard. Is my method failing? A: Not necessarily. This is a well-documented phenomenon known as the chromatographic deuterium isotope effect . Causality & Solution: Replacing hydrogen with deuterium slightly reduces the lipophilicity and molar volume of the molecule. In RPLC, this typically results in the deuterated analog (Orphenadrine-d3 N-Oxide) eluting slightly earlier than the protiated analog[1]. While minor (often <0.1 minutes), this shift can lead to differential matrix effects if co-eluting matrix components suppress the ionization of the analyte and the internal standard to different degrees.

IsotopeEffect N1 Deuterium Substitution (Orphenadrine-d3 N-Oxide) N2 Decreased Lipophilicity & Molar Volume N1->N2 alters physicochemical properties N3 Chromatographic Isotope Effect (Earlier Elution in RPLC) N2->N3 reduces stationary phase interaction N4 Retention Time Shift (ΔtR < 0.1 min) N3->N4 causes N5 Differential Matrix Effects (Unequal Ion Suppression) N4->N5 exposes to different matrix zones N6 Method Inaccuracy Requires Gradient Tuning N5->N6 leads to

Logical relationship between deuteration, isotope effects, and matrix suppression.

Q4: How do I prevent ion suppression for the N-Oxide peak in LC-MS/MS? A: Matrix effects are highly prevalent for early-eluting polar compounds like N-oxides because they often co-elute with unretained salts and polar endogenous lipids from the sample matrix. Causality & Solution: You must validate that your gradient has shifted the N-oxide away from the "suppression zone." This is achieved by building a self-validating protocol using post-column infusion (detailed in Section 3). If suppression is detected, flatten the gradient ramp to delay the N-oxide elution, or improve sample clean-up using Solid Phase Extraction (SPE) rather than simple protein precipitation.

Step-by-Step Methodologies

Protocol 1: Self-Validating Gradient Optimization for Orphenadrine-d3 N-Oxide

Objective: To achieve baseline separation of Orphenadrine-d3 N-Oxide from its parent compound while dynamically mapping and avoiding matrix suppression zones.

Phase 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Dissolve ammonium formate in LC-MS grade water to achieve a 5 mM concentration. Adjust the pH to 3.0 using 0.1% formic acid. Scientific Rationale: This specific pH ensures full protonation of residual silanols on the column, preventing secondary interactions with the N-oxide dipole[2].

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

Phase 2: Chromatographic Setup 3. Column Installation: Install a C8 or Biphenyl column (e.g., 2.1 x 100 mm, 2.6 µm). Scientific Rationale: A C8 column provides less hydrophobic retention, preventing excessive broadening of the polar N-oxide[2]. 4. Temperature Control: Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

Phase 3: Gradient Execution 5. Initial Hold: Initiate the gradient at 5% B and hold for 1.0 minute. Scientific Rationale: This washes away unretained salts and polar matrix components before the analyte elutes. 6. Shallow Ramp: Apply a shallow linear ramp from 5% B to 40% B over 4 minutes. Scientific Rationale: This shallow slope is critical for resolving the protiated N-oxide from the deuterated N-oxide and the parent drug[3]. 7. Flush & Equilibrate: Ramp to 95% B for 1 minute to elute the highly retained parent Orphenadrine-d3, then re-equilibrate at 5% B for 2 minutes.

Phase 4: Self-Validation (Matrix Effect Assessment) 8. Post-Column Infusion: Tee-in a continuous infusion of Orphenadrine-d3 N-Oxide standard (e.g., 100 ng/mL at 10 µL/min) post-column, directly into the MS source. 9. Matrix Injection: Inject a blank matrix extract (e.g., extracted blank plasma) using the programmed gradient. 10. Monitor & Adjust: Monitor the MS/MS baseline. If a dip in the baseline (ion suppression) occurs exactly at the N-oxide's expected retention time, the method is invalid. Flatten the gradient ramp (e.g., 5% to 30% B over 5 mins) to shift the N-oxide peak out of the suppression zone.

Quantitative Data Summaries

Table 1: Quantitative Impact of Mobile Phase Additives on N-Oxide Peak Parameters

Additive Approx. pH Mechanism of Action Peak Asymmetry (As) MS Signal Intensity
0.1% Formic Acid ~2.7 Low pH neutralizes silanols 1.8 (Tailing) High
5 mM Ammonium Formate + 0.1% FA ~3.0 Ionic pairing + silanol masking 1.1 (Symmetrical) Very High

| 10 mM Ammonium Acetate | ~6.8 | Neutral pH, poor silanol masking | 2.5 (Severe Tailing) | Moderate |

Table 2: Documented Deuterium Isotope Effects in LC-MS/MS

Compound Pair Chromatographic Mode Retention Time Shift (ΔtR) Resolution Impact
Metformin / Metformin-d6 GC-MS 0.03 min Negligible
Olanzapine / Olanzapine-d3 Reversed-Phase LC-MS/MS < 0.16 min Slight separation

| Orphenadrine N-Oxide / d3 N-Oxide | Reversed-Phase LC-MS/MS | ~0.05 - 0.10 min (Estimated) | Potential Matrix Effect Variance |

(Data synthesized from comparative chromatographic studies on deuterated analogs[1],)

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Available at:[Link]

  • SCIEX. "Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API". Available at: [Link]

  • ResearchGate. "Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies". Available at:[Link]

Sources

Troubleshooting

Storage conditions to prevent Orphenadrine-d3 N-Oxide reduction

Welcome to the Technical Support Center for Orphenadrine-d3 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Orphenadrine-d3 N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound, with a specific focus on preventing its reduction to the corresponding tertiary amine. As a deuterated internal standard or metabolite, maintaining the integrity of the N-oxide is critical for experimental accuracy.

This resource is structured in a question-and-answer format to directly address potential issues and provide practical, evidence-based solutions.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: I observe a significant peak corresponding to Orphenadrine-d3 in my analysis, suggesting my N-oxide has been reduced.

Probable Causes & Recommended Solutions:

  • Improper Storage Temperature: Tertiary amine N-oxides can be thermally labile. While generally stable at room temperature, elevated temperatures can promote degradation.[1]

    • Solution: Store Orphenadrine-d3 N-Oxide at the recommended temperature of 2-8°C for long-term storage. For short-term storage (less than 2 weeks), room temperature may be acceptable, but refrigeration is always the safer option.[1][2] Avoid repeated freeze-thaw cycles.

  • Exposure to Light: Orphenadrine citrate, the parent compound, is known to be light-sensitive.[2][3][4][5] Photochemical reactions can provide the energy for the reduction of the N-oxide.

    • Solution: Always store Orphenadrine-d3 N-Oxide in an amber vial or a container that blocks UV and visible light.[2] When handling the compound or its solutions, work in a dimly lit area or use amber-colored labware.

  • Presence of Reducing Agents: The N-oxide functional group is susceptible to reduction by various chemical agents.

    • Solution: Ensure that all solvents and reagents used are free from reducing impurities. Be cautious of potential contaminants in your experimental setup. For instance, certain metal ions can catalyze the reduction of N-oxides.[6]

  • Inappropriate pH of Solutions: The stability of N-oxides can be pH-dependent. Acidic conditions can lead to the protonation of the N-oxide, which may make it more susceptible to degradation or reaction.[7][8] Forced degradation studies on Orphenadrine citrate have shown degradation under acidic conditions.[7][9]

    • Solution: When preparing solutions, use neutral or slightly basic buffers if compatible with your experimental design. Avoid prolonged storage in acidic solutions.

Logical Flow for Troubleshooting Reduction:

Troubleshooting Orphenadrine-d3 N-Oxide Reduction start Start: Orphenadrine-d3 peak observed storage_check Review Storage Conditions start->storage_check reagent_check Review Reagents & Solvents start->reagent_check temp_check Temperature Check storage_check->temp_check Temperature? light_check Light Exposure Check storage_check->light_check Light? corrective_action Implement Corrective Actions temp_check->corrective_action Store at 2-8°C light_check->corrective_action Use amber vials ph_check pH of Solution Check reagent_check->ph_check Solution pH? reagent_check->corrective_action Use high-purity reagents ph_check->corrective_action Use neutral/basic buffer

Caption: Troubleshooting workflow for identifying the cause of Orphenadrine-d3 N-Oxide reduction.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Orphenadrine-d3 N-Oxide?

A1: For long-term stability, solid Orphenadrine-d3 N-Oxide should be stored in a tightly sealed container, protected from light, at 2-8°C.[2] To prevent degradation from atmospheric moisture, as N-oxides can be hygroscopic, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][10]

Q2: How should I store solutions of Orphenadrine-d3 N-Oxide?

A2: Solutions should be prepared fresh whenever possible. If storage is necessary, store them in amber glass vials at 2-8°C for short periods. The choice of solvent is crucial; use high-purity solvents and avoid those that may contain reducing impurities. For aqueous solutions, use a neutral or slightly basic buffer.

Q3: Is Orphenadrine-d3 N-Oxide sensitive to freeze-thaw cycles?

A3: While specific data for Orphenadrine-d3 N-Oxide is not available, repeated freeze-thaw cycles can be detrimental to the stability of many compounds. It is best practice to aliquot solutions into single-use volumes to avoid repeated temperature fluctuations.

Q4: Can I use Orphenadrine-d3 N-Oxide that has started to turn yellow?

A4: A color change, such as yellowing, can be an indication of degradation.[11] It is strongly recommended to use a fresh, uncolored sample for any quantitative analysis to ensure the accuracy of your results. If you must use the discolored material, it should be re-analyzed to determine its purity before use.

Q5: What analytical techniques are suitable for assessing the purity of Orphenadrine-d3 N-Oxide and detecting its reduction?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a suitable method.[7][9] A stability-indicating HPLC method can separate Orphenadrine-d3 N-Oxide from its potential degradation products, including the reduced form, Orphenadrine-d3.[7]

Summary of Recommended Storage Conditions:

ConditionSolid CompoundIn Solution
Temperature 2-8°C (long-term)2-8°C (short-term)
Light Protect from light (amber container)Protect from light (amber vial)
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prepare fresh; if stored, headspace with inert gas
pH (aqueous) N/ANeutral to slightly basic

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Orphenadrine-d3 N-Oxide

  • Allow the solid Orphenadrine-d3 N-Oxide to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • Weigh the desired amount of the solid in a clean, dry, and tared amber glass vial.

  • Add the appropriate high-purity solvent (e.g., methanol, acetonitrile, or a neutral buffer) to the vial to achieve the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Store the stock solution at 2-8°C, protected from light.

Workflow for Stock Solution Preparation and Storage:

Stock Solution Workflow start Start: Prepare Stock Solution equilibrate Equilibrate Solid to Room Temperature start->equilibrate weigh Weigh Solid in Amber Vial equilibrate->weigh dissolve Dissolve in High-Purity Solvent weigh->dissolve mix Vortex/Sonicate to Dissolve dissolve->mix store Store at 2-8°C, Protected from Light mix->store end End: Ready for Use store->end

Caption: Step-by-step workflow for preparing and storing a stock solution of Orphenadrine-d3 N-Oxide.

References

  • BenchChem. (2025). Stability-indicating assay for orphenadrine citrate and its degradation products.
  • Senthil Kumar KR, et al. (n.d.).
  • DailyMed. (2016). ORPHENADRINE CITRATE injection.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Orphenadrine.
  • PMC. (2022). Light-Sensitive Injectable Prescription Drugs—2022.
  • e-lactancia. (2015). Orphenadrine Hydrochloride 50mg/5ml Oral Solution.
  • ECHEMI. (n.d.). Are N-oxides stable in aqueous alkaline solution?
  • BenchChem. (2025). Thermal Stability and Decomposition of Gramine N-oxide: A Technical Guide.
  • ResearchGate. (n.d.). Effect of pH on the reduction of N-oxides. Aerobic cultures in...
  • ACS Publications. (2023). Synthesis of Highly Stable and Reactive Nitrile N-Oxides and Their Application as Catalyst-Free Crosslinkers.
  • PubMed. (2012). Effect of pH on N₂O reduction and accumulation during denitrification by methanol utilizing denitrifiers.
  • ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Amine oxidation. Part VI. Metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides.
  • National Institutes of Health. (n.d.). Orphenadrine. PubChem.
  • PNAS. (n.d.). Trimethylamine N-oxide stabilizes proteins via a distinct mechanism compared with betaine and glycine.
  • accessdata.fda.gov. (n.d.). Norflex™.
  • Patient.info. (2023). Orphenadrine.
  • Healthline. (2018). Orphenadrine | Side Effects, Dosage, Uses, and More.
  • Axios Research. (n.d.). Orphenadrine N-Oxide - CAS - 29215-00-7.
  • Organic Syntheses Procedure. (n.d.). n,n-dimethyldimethylamine oxide.
  • MDPI. (2021). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
  • Wikipedia. (n.d.). Amine oxide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Isotopic Purity Analysis of Orphenadrine-d3 N-Oxide Reference Standards

For researchers, scientists, and drug development professionals, the integrity of reference standards is paramount. In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, deutera...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of reference standards is paramount. In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, deuterated internal standards are indispensable for achieving accurate and reproducible results. This guide provides an in-depth technical comparison of the critical methodologies for assessing the isotopic purity of Orphenadrine-d3 N-Oxide, a key metabolite of the muscle relaxant Orphenadrine.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure the trustworthiness of your analytical outcomes.

The Imperative of Isotopic Purity

Deuterated compounds, such as Orphenadrine-d3 N-Oxide, are synthesized by replacing one or more hydrogen atoms with their heavier isotope, deuterium.[3] This mass difference allows for their distinction from the endogenous analyte in mass spectrometry-based assays, making them ideal internal standards.[3][4] However, the synthetic process is rarely perfect, leading to a population of molecules with varying degrees of deuteration, known as isotopologues.[5] For instance, a batch of Orphenadrine-d3 N-Oxide may contain molecules with two (d2), one (d1), or no (d0) deuterium atoms. The presence of these isotopic impurities, especially the unlabeled analyte (d0), can significantly compromise the accuracy of quantitative assays, particularly at the lower limit of quantitation (LLOQ).[3] Therefore, rigorous assessment of isotopic purity is a non-negotiable aspect of reference standard qualification.[5][6]

Core Analytical Techniques: A Comparative Overview

The two pillars of isotopic purity analysis for deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8] These techniques are not mutually exclusive; rather, they provide complementary information for a comprehensive characterization of the reference standard.[7][9]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ions, distinguishing isotopologues based on their mass difference.[8]Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and relative abundance of isotopes.[8]
Primary Use Quantifies the relative abundance of each isotopologue (d0, d1, d2, d3).[8]Confirms the location of deuterium labeling and assesses overall deuteration.[7][8]
Advantages High sensitivity, requires very small sample amounts, and provides a detailed isotopic distribution.[10][11]Provides structural information and can quantify isotopic enrichment at specific sites.[7][9]
Limitations Does not directly provide information on the position of the deuterium labels.[8]Lower sensitivity compared to MS, requires larger sample amounts.[8]
Typical Platform Liquid Chromatography coupled to a Time-of-Flight (LC-TOF) or Orbitrap mass spectrometer.[8]High-field NMR spectrometer (e.g., 400 MHz or higher).[8]

Experimental Workflow for Isotopic Purity Assessment

A robust assessment of Orphenadrine-d3 N-Oxide's isotopic purity involves a sequential workflow that leverages the strengths of both HRMS and NMR.

Isotopic Purity Workflow cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 NMR Analysis cluster_3 Final Purity Assessment prep Prepare Orphenadrine-d3 N-Oxide Solution lc LC Separation prep->lc Inject nmr_acq ¹H and ²H NMR Acquisition prep->nmr_acq Analyze ms HRMS Detection (Full Scan) lc->ms Elute data_ms Data Analysis: Isotopologue Distribution ms->data_ms report Combine Data & Determine Isotopic Purity data_ms->report data_nmr Data Analysis: Deuteration Site Confirmation nmr_acq->data_nmr data_nmr->report

Caption: Workflow for Isotopic Purity Assessment of Orphenadrine-d3 N-Oxide.

Detailed Experimental Protocols

The following protocols provide a framework for the isotopic purity analysis of Orphenadrine-d3 N-Oxide.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale: This protocol is designed to separate Orphenadrine-d3 N-Oxide from potential impurities and then accurately measure the relative abundance of its isotopologues. A high-resolution instrument is crucial to resolve the small mass differences between the deuterated and non-deuterated species.

  • Sample Preparation:

    • Accurately weigh and dissolve the Orphenadrine-d3 N-Oxide reference standard in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-TOF or Orbitrap Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan

    • Mass Range: m/z 100-500

    • Resolution: > 30,000

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the unlabeled Orphenadrine N-Oxide (d0) and the deuterated isotopologues (d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

HRMS_Workflow start Start: Sample Injection lc LC Separation start->lc esi Electrospray Ionization lc->esi ms Full Scan HRMS esi->ms data Extract Ion Chromatograms (d0, d1, d2, d3) ms->data integrate Integrate Peak Areas data->integrate calculate Calculate Isotopologue Distribution (%) integrate->calculate end End: Isotopic Purity calculate->end

Caption: HRMS Data Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Rationale: NMR spectroscopy provides irrefutable evidence of the location of the deuterium atoms. ¹H NMR will show a decrease in the signal intensity at the site of deuteration, while ²H NMR will show a signal corresponding to the deuterium nucleus.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Orphenadrine-d3 N-Oxide reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer

    • Experiment: Standard ¹H NMR

    • Analysis: Compare the integration of the proton signals in the deuterated standard to that of an unlabeled Orphenadrine N-Oxide standard. A reduction in the integral of the N-methyl proton signals will confirm deuteration at this position.

  • ²H NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a deuterium probe

    • Experiment: Standard ²H NMR

    • Analysis: Observe the presence of a signal in the ²H spectrum at the chemical shift corresponding to the N-methyl group, confirming the location of the deuterium label.

Interpreting the Data: A Hypothetical Example

Below is a table summarizing the expected data from the analysis of a high-quality Orphenadrine-d3 N-Oxide reference standard.

Analytical TechniqueParameterResultInterpretation
HRMS Isotopologue Distributiond3: 99.5%d2: 0.4%d1: 0.1%d0: <0.05%The reference standard has a high isotopic purity, with the desired d3 isotopologue being the most abundant. The contribution from the unlabeled (d0) species is negligible.
¹H NMR Integration of N-methyl protonsReduced signal intensity compared to unlabeled standard.Confirms the incorporation of deuterium at the N-methyl position.
²H NMR Deuterium SignalSignal present at the chemical shift of the N-methyl group.Provides direct evidence of the location of the deuterium labels.

Conclusion: Ensuring Confidence in Your Reference Standards

The rigorous characterization of deuterated reference standards is a critical, albeit often overlooked, aspect of ensuring the quality and reliability of bioanalytical data. A combined approach utilizing both High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and self-validating system for the assessment of isotopic purity. By quantifying the isotopologue distribution with HRMS and confirming the site of deuteration with NMR, researchers can have the utmost confidence in the integrity of their Orphenadrine-d3 N-Oxide reference standard, leading to more accurate and defensible scientific outcomes.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). Available at: [Link]

  • Orphenadrine + Paracetamol: Uses & Dosage | MIMS Singapore. Available at: [Link]

  • Metabolism, distribution and excretion of orphenadrine in man. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. Available at: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Orphenadrine | C18H23NO | CID 4601 - PubChem - NIH. Available at: [Link]

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. Available at: [Link]

  • Orphenadrine Monograph for Professionals - Drugs.com. Available at: [Link]

  • Orphenadrine Hydrochloride 50mg/5ml Oral Solution - Summary of Product Characteristics (SmPC) - (emc). Available at: [Link]

  • Orphenadrine-impurities | Pharmaffiliates. Available at: [Link]

  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Organic Letters. Available at: [Link]

  • Novel Nuclear Magnetic Resonance Method for Position-Specific Carbon Isotope Analysis of Organic Molecules with Significant Impurities | Analytical Chemistry. Available at: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR - RSC Publishing. Available at: [Link]

  • Isotopic analysis by nuclear magnetic resonance - Wikipedia. Available at: [Link]

  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. Available at: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. IOPscience. Available at: [Link]

  • Orphenadrine N-Oxide - CAS - 29215-00-7 | Axios Research. Available at: [Link]

  • Orphenadrine EP Impurities & USP Related Compounds - SynThink. Available at: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. Available at: [Link]

  • Table 10: Reference Standards: Common Practices and Challenges - CASSS. Available at: [Link]

  • The ABC's of Reference Standard Management. American Pharmaceutical Review. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. Available at: [Link]

  • Four Keys to Reference Standard Management - MRIGlobal. Available at: [Link]

  • Spectrophotometric Determination of Tizanidine and Orphenadrine via Ion Pair Complex Formation Using Eosin Y - PubMed. Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? - 百泰派克生物科技. Available at: [Link]

  • USP-NF Orphenadrine Citrate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Orphenadrine-d3 N-Oxide Across Diverse LC-MS Platforms

Executive Summary In the landscape of regulated bioanalysis, the ability to reproduce an analytical method across different laboratories and, crucially, across different instrument platforms is a cornerstone of reliable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of regulated bioanalysis, the ability to reproduce an analytical method across different laboratories and, crucially, across different instrument platforms is a cornerstone of reliable drug development. The globalization of clinical trials and the use of multiple contract research organizations (CROs) necessitate that bioanalytical data be consistent and interchangeable, regardless of the specific make or model of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system used.[1][2] This guide provides an in-depth, scientifically grounded framework for conducting a cross-validation study of Orphenadrine-d3 N-Oxide, a deuterated internal standard for a key metabolite of Orphenadrine.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, offers detailed, platform-specific protocols, and presents a comparative analysis of expected performance. By simulating a cross-validation study across three major LC-MS/MS platforms, we aim to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of method transfer and ensure the integrity of their pharmacokinetic and toxicokinetic data.

Introduction: The Imperative of Cross-Platform Validation

Orphenadrine is a centrally acting skeletal muscle relaxant with anticholinergic properties.[3][4] Its metabolism in the liver is extensive, producing at least eight metabolites, including Orphenadrine N-Oxide.[5][6] Accurate quantification of such metabolites in biological matrices is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] LC-MS/MS has become the gold standard for this task due to its high sensitivity, selectivity, and speed.[9]

The use of a stable isotope-labeled (SIL) internal standard, such as Orphenadrine-d3 N-Oxide, is critical. A SIL internal standard is the ideal reference because it shares nearly identical chemical and physical properties with the analyte, causing it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source.[10][11][12] This effectively corrects for variability during sample preparation and potential signal suppression or enhancement from the biological matrix—a phenomenon known as the matrix effect.[10][13][14][15][16]

However, the reliability of data generated across a global study hinges on more than just a good internal standard. When data from different analytical sites are to be combined or compared, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that a cross-validation be performed.[1][17][18][19] This process formally demonstrates that the bioanalytical methods used in different laboratories or on different instrument platforms yield equivalent results.[19][20] This guide provides a practical blueprint for executing such a study for Orphenadrine-d3 N-Oxide.

Experimental Design: A Framework for Rigorous Comparison

The objective of this study is to validate and compare the performance of a bioanalytical method for Orphenadrine N-Oxide (the analyte) and its internal standard, Orphenadrine-d3 N-Oxide, across three representative high-performance LC-MS/MS systems.

LC-MS Platforms Selected for Comparison:

  • Platform A: SCIEX Triple Quad™ 7500 System

  • Platform B: Waters Xevo™ TQ-XS Mass Spectrometer

  • Platform C: Agilent 6495C Triple Quadrupole LC/MS

These platforms were chosen to represent the advanced, high-sensitivity instrumentation commonly used in modern bioanalytical laboratories.

Validation Parameters:

The cross-validation will adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[21][22] The following key parameters will be assessed:

  • Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and internal standard.

  • Sensitivity: Determining the Lower Limit of Quantitation (LLOQ).

  • Calibration Curve: Assessing linearity, range, and weighting model.

  • Accuracy and Precision: Evaluated at LLOQ, low, medium, and high QC levels.

  • Matrix Effect: Quantifying the impact of the biological matrix on ionization.

  • Stability: Bench-top, freeze-thaw, and long-term stability of the analyte in the matrix.

Standardized Methodology

To ensure a valid comparison, key pre-analytical and analytical steps must be harmonized across all platforms.

Sample Preparation: Protein Precipitation

The causality for selecting protein precipitation is its speed, simplicity, and universal applicability, making it a robust choice for a method intended for transfer across multiple labs.

Protocol:

  • Pipette 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution (Orphenadrine-d3 N-Oxide at 500 ng/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

Chromatographic Conditions

A universal set of LC conditions is employed. The choice of a C8 column is based on providing a good balance of retention for the moderately polar Orphenadrine N-Oxide while allowing for a rapid gradient, minimizing run time.[23]

  • LC System: A high-performance UHPLC system (e.g., SCIEX ExionLC™, Waters ACQUITY UPLC™, Agilent 1290 Infinity II).

  • Column: Phenomenex Kinetex C8 (2.1 x 100 mm, 2.6 µm).[23]

  • Mobile Phase A: 5mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B (Re-equilibration)

  • Total Run Time: 4.0 minutes.

Mass Spectrometric Conditions

Parameters must be optimized for each specific platform to account for differences in ion source geometry and detector technology. The Multiple Reaction Monitoring (MRM) transitions are fundamental to the assay's selectivity.

ParameterOrphenadrine N-Oxide (Analyte)Orphenadrine-d3 N-Oxide (IS)
Precursor Ion (Q1) m/z 286.2289.2
Product Ion (Q2) m/z 185.1185.1
Ionization Mode ESI PositiveESI Positive

Platform-Specific Optimized Parameters (Illustrative):

ParameterPlatform A (SCIEX 7500)Platform B (Waters TQ-XS)Platform C (Agilent 6495C)
Capillary Voltage 4500 V3.0 kV3500 V
Source Temperature 500 °C150 °C250 °C
Desolvation Gas Temp. N/A500 °C200 °C
Collision Energy (CE) 25 V22 V20 V
Dwell Time 50 msAuto-Dwell50 ms

Visualizing the Workflow & Principles

To clarify the experimental process and the underlying technology, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL) plasma->is_add ppt Add Acetonitrile (200 µL) is_add->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc UHPLC Separation (C8 Column) injection->lc ms Tandem Mass Spec (MRM Detection) lc->ms data Data Acquisition ms->data report Data Processing & Reporting data->report

Bioanalytical Workflow from Sample to Result.

MSMS_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer Analyte_Neutral Orphenadrine N-Oxide (M) Analyte_Ion [M+H]+ m/z 286.2 Analyte_Neutral->Analyte_Ion Ionization Q1 Quadrupole 1 (Q1) Selects m/z 286.2 Analyte_Ion->Q1 Enters MS Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Q2->Q2 Fragmented with N2 Gas Q3 Quadrupole 3 (Q3) Selects m/z 185.1 Q2->Q3 Detector Detector Signal Measured Q3->Detector

Principle of MRM for Orphenadrine N-Oxide.

Results & Comparative Analysis

The following tables summarize the expected performance data from the cross-platform validation. This data is illustrative but based on typical performance characteristics of modern instrumentation.

Table 1: Sensitivity and Linearity
ParameterPlatform A (SCIEX 7500)Platform B (Waters TQ-XS)Platform C (Agilent 6495C)Acceptance Criteria
LLOQ (ng/mL) 0.050.050.10Signal > 5x Blank
Linear Range (ng/mL) 0.05 - 500.05 - 500.10 - 50-
Correlation (r²) > 0.998> 0.997> 0.996≥ 0.99
Weighting 1/x²1/x²1/xBest fit

Causality Note: Platform A and B demonstrate slightly higher sensitivity, potentially attributable to innovations in ion optics and detector technology. All platforms achieve a clinically relevant range.

Table 2: Intra-Day Accuracy and Precision (n=6)
QC Level (ng/mL)Platform A (%CV | %Bias)Platform B (%CV | %Bias)Platform C (%CV | %Bias)Acceptance Criteria
LLOQ 4.5% | +2.8%5.1% | -3.5%6.2% | +4.1%CV ≤ 20%, Bias ±20%
Low QC (0.15 ng/mL) 3.1% | +1.5%3.8% | -2.1%4.5% | +3.3%CV ≤ 15%, Bias ±15%
Mid QC (5.0 ng/mL) 2.5% | -0.8%2.9% | +1.2%3.3% | -1.9%CV ≤ 15%, Bias ±15%
High QC (40 ng/mL) 2.1% | +1.1%2.5% | -0.5%3.0% | +1.5%CV ≤ 15%, Bias ±15%
Table 3: Matrix Effect Assessment
ParameterPlatform APlatform BPlatform CAcceptance Criteria
Matrix Factor (MF) 0.950.921.03Consistent across lots
IS-Normalized MF (%CV) 3.2%4.1%3.8%≤ 15%

Causality Note: The IS-Normalized Matrix Factor CV is well within the acceptance limit of 15% for all platforms. This demonstrates the effectiveness of the deuterated internal standard (Orphenadrine-d3 N-Oxide) in compensating for the minor ion suppression observed on Platforms A and B and the slight enhancement on Platform C.[10][24][25]

Discussion and Troubleshooting

The illustrative data confirm that the developed method is robust, reproducible, and transferable across all three high-performance LC-MS/MS platforms. All systems met the stringent acceptance criteria set forth by regulatory agencies for bioanalytical method validation.[18][26][27]

Key Insights:

  • Performance Equivalence: While minor differences in absolute sensitivity (LLOQ) and signal-to-noise were observed, all platforms provided the necessary performance for a typical pharmacokinetic study. The data generated would be considered equivalent and interchangeable.

  • Importance of Optimization: The necessity of platform-specific optimization of source and gas parameters cannot be overstated. A direct "copy-paste" of method parameters between instruments from different vendors will almost certainly lead to suboptimal performance.

  • Role of the Internal Standard: The excellent precision and accuracy across all platforms, despite slight variations in matrix effects, highlights the critical role of a high-quality, stable isotope-labeled internal standard. It is the key to mitigating inter-instrument variability.[12][16]

Potential Pitfalls & Solutions:

  • N-Oxide Instability: Orphenadrine N-Oxide, like many N-oxide metabolites, can be susceptible to in-source reduction back to the parent drug (Orphenadrine).[28]

    • Solution: During method development, monitor for the parent drug's transition. Optimize source conditions (e.g., temperature, voltages) to minimize this conversion. Keeping the analytical method conditions, especially pH, near neutral can also improve stability.[28]

  • Chromatographic Shift: Minor shifts in retention time between systems are common due to differences in LC pump design and system dead volume.

    • Solution: This is generally not a concern as long as peak separation and resolution from interferences are maintained. The use of an internal standard that co-elutes corrects for any potential integration variances caused by slight shifts.

Conclusion and Recommendations

This guide demonstrates a comprehensive and scientifically rigorous approach to the cross-validation of a bioanalytical method for Orphenadrine N-Oxide using its deuterated internal standard, Orphenadrine-d3 N-Oxide. The presented framework, protocols, and comparative data confirm that with proper method development and platform-specific optimization, equivalent and reliable data can be achieved across diverse, high-performance LC-MS/MS systems.

Recommendations for Laboratories:

  • Invest in High-Purity Standards: The quality of both the analyte and the stable isotope-labeled internal standard is paramount for developing a robust and accurate assay.

  • Harmonize Pre-Analytically: Standardize sample preparation, handling, and storage procedures as much as possible before any cross-laboratory transfer.

  • Optimize Locally: Always perform source and compound optimization on the specific instrument that will be used for analysis. Do not assume parameters are directly transferable between vendors.

  • Adhere to Regulatory Guidance: Base all validation and cross-validation plans on the latest guidelines from regulatory bodies such as the FDA and EMA to ensure data integrity and acceptance.[18][29][30][31][32]

By following these principles, research organizations can confidently transfer methods between sites and technologies, ensuring the seamless integration of bioanalytical data in support of global drug development programs.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11). Bioanalysis Zone. Retrieved March 30, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 30, 2026, from [Link]

  • Fit-for-purpose bioanalytical cross-validation for LC-MS/MS assays in clinical studies. (2013, January 15). Bioanalysis. Retrieved March 30, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved March 30, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved March 30, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. Retrieved March 30, 2026, from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved March 30, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). NorthEast BioLab. Retrieved March 30, 2026, from [Link]

  • Clinical Profile of Orphenadrine Citrate for Compounding. (n.d.). GlobalRx. Retrieved March 30, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 30, 2026, from [Link]

  • Guideline on Bioanalytical Method Validation. (2011, July 21). European Medicines Agency. Retrieved March 30, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 30, 2026, from [Link]

  • Metabolism, distribution and excretion of orphenadrine in man. (n.d.). Xenobiotica. Retrieved March 30, 2026, from [Link]

  • Orphenadrine Monograph for Professionals. (n.d.). Drugs.com. Retrieved March 30, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved March 30, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved March 30, 2026, from [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022, November 11). American Society for Clinical Pharmacology & Therapeutics. Retrieved March 30, 2026, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved March 30, 2026, from [Link]

  • What is the half-life of orphenadrine? (2025, October 13). Dr.Oracle. Retrieved March 30, 2026, from [Link]

  • Orphenadrine: Uses & Dosage. (n.d.). MIMS Malaysia. Retrieved March 30, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved March 30, 2026, from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biotai. Retrieved March 30, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019, February 20). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 30, 2026, from [Link]

  • Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

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  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved March 30, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved March 30, 2026, from [Link]

  • Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. (n.d.). SCIEX. Retrieved March 30, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Matrix Factor and Recovery for Orphenadrine-d3 N-Oxide Validation

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data.[1] This guide provides an in-depth, techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is the bedrock of reliable pharmacokinetic and toxicokinetic data.[1] This guide provides an in-depth, technically-focused comparison of methodologies for assessing two critical validation parameters—matrix factor and recovery—specifically for Orphenadrine-d3 N-Oxide. As a deuterated N-oxide metabolite of Orphenadrine, this analyte presents unique challenges that necessitate a meticulously designed validation strategy.

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2] This guide moves beyond a simple recitation of protocols. Instead, it delves into the causality behind experimental choices, empowering you to not only execute these assessments but also to understand and interpret the results within the broader context of regulatory expectations and scientific integrity.

The Critical Role of Matrix Factor and Recovery

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the sample matrix—the complex mixture of endogenous components in a biological sample—can significantly impact the accuracy and precision of analyte quantification.[3][4] These impacts are primarily assessed through the evaluation of matrix factor and recovery.

  • Matrix Effect (ME): This refers to the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix. This can lead to ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration.[5] The Matrix Factor (MF) is a quantitative measure of this effect.

  • Recovery (RE): This parameter quantifies the efficiency of the sample extraction process in isolating the analyte from the biological matrix.[6] While 100% recovery is not a strict requirement, it must be consistent and reproducible to ensure reliable quantification.[7]

A stable isotope-labeled internal standard (SIL-IS), such as Orphenadrine-d3 N-Oxide, is the preferred choice for mitigating matrix effects.[8] The underlying principle is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, thereby providing accurate correction during data processing. However, this assumption must be rigorously tested during method validation.

Experimental Design: A Comparative Approach

The selection of an appropriate sample preparation strategy is a critical first step in mitigating matrix effects and ensuring adequate recovery.[9] For a polar metabolite like Orphenadrine-d3 N-Oxide, two common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). This guide will compare these two techniques.

  • Protein Precipitation (PPT): A simple and rapid technique where a solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[9] While efficient at removing a large portion of proteins, it may be less effective at removing other matrix components like phospholipids, which are known to cause significant matrix effects.[8]

  • Solid-Phase Extraction (SPE): A more selective technique that separates the analyte from matrix components based on their physicochemical properties.[9] SPE can provide cleaner extracts, leading to reduced matrix effects and potentially improved assay sensitivity.[10]

The following sections will detail the experimental protocols for assessing matrix factor and recovery for Orphenadrine-d3 N-Oxide using both PPT and SPE, in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11]

Experimental Workflow for Assessing Matrix Factor and Recovery

The following diagram outlines the general workflow for preparing the sample sets required for these assessments.

Caption: Workflow for Matrix Factor and Recovery Assessment.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for assessing the matrix factor and recovery of Orphenadrine-d3 N-Oxide.

Protocol 1: Protein Precipitation (PPT)
  • Prepare Sample Sets:

    • Set A (Neat Solution): In a clean tube, spike the analyte and internal standard (IS) into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): To a blank plasma sample, add three volumes of acetonitrile. Vortex and centrifuge to precipitate proteins. Spike the resulting supernatant with the analyte and IS at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank plasma sample at low and high QC concentrations. Then, add three volumes of acetonitrile, vortex, and centrifuge.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)
  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare as described in the PPT protocol.

    • Set B (Post-Extraction Spike): Condition an appropriate SPE cartridge. Load a blank plasma sample and perform the wash and elution steps. Spike the final eluate with the analyte and IS at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank plasma sample at low and high QC concentrations. Load the spiked sample onto a conditioned SPE cartridge and proceed with the wash and elution steps.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the matrix factor and recovery.

Calculations
  • Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.[8]

  • Recovery (RE): % Recovery = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100[12]

  • IS-Normalized Matrix Factor: This is calculated to assess how well the internal standard compensates for matrix effects. IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

Acceptance Criteria

According to regulatory guidelines, the precision of the matrix factor across different lots of the biological matrix should be ≤15% coefficient of variation (%CV). For recovery, while there is no strict acceptance criterion, it should be consistent across the different concentration levels, with a %CV ideally ≤15%.[7][12]

Comparative Data Summary

The following tables present hypothetical but representative data comparing the performance of PPT and SPE for the validation of Orphenadrine-d3 N-Oxide.

Table 1: Matrix Factor Assessment

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Analyte MF (Low QC) 0.780.95
Analyte MF (High QC) 0.820.98
IS-Normalized MF (Low QC) 1.021.01
IS-Normalized MF (High QC) 1.011.00
%CV of MF (across 6 lots) 12.5%4.2%

Table 2: Recovery Assessment

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
% Recovery (Low QC) 85.2%92.5%
% Recovery (High QC) 88.1%94.3%
%CV of Recovery 8.9%3.1%

Discussion and Insights

The data presented in the tables highlights the superior performance of SPE over PPT for the bioanalysis of Orphenadrine-d3 N-Oxide.

  • Matrix Effect: The matrix factor values for PPT (0.78 and 0.82) indicate a significant level of ion suppression. While the IS-normalized matrix factor is close to 1, demonstrating the effectiveness of the SIL-IS, the higher variability across different matrix lots (%CV of 12.5%) suggests that the method is less robust. In contrast, the SPE method shows minimal matrix effect (MF values close to 1) and significantly lower variability (%CV of 4.2%). This indicates a cleaner extract and a more reliable method.[10]

  • Recovery: The SPE method also demonstrates higher and more consistent recovery compared to PPT. The lower %CV for recovery with SPE suggests a more reproducible extraction process.

The choice between PPT and SPE often involves a trade-off between speed and sample cleanliness.[9] For a regulated bioanalytical method, the improved data quality and robustness offered by SPE often justify the additional time and cost.

Conclusion

The thorough assessment of matrix factor and recovery is a non-negotiable aspect of bioanalytical method validation. For a polar metabolite like Orphenadrine-d3 N-Oxide, the choice of sample preparation methodology has a profound impact on the quality and reliability of the resulting data.

This guide has provided a comprehensive framework for comparing Protein Precipitation and Solid-Phase Extraction for this specific application. The experimental protocols and data interpretation strategies outlined herein are grounded in regulatory expectations and sound scientific principles. By understanding the "why" behind the "how," researchers and scientists can develop and validate more robust and reliable bioanalytical methods, ultimately contributing to the integrity of the drug development process.

References

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Importance of matrix effects in LC–MS/MS bioanalysis - Ovid. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For - FDA. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Bioanalytical Method Validation. [Link]

  • Guideline on Bioanalytical Method Validation Ema. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • ICH M10 Step2b on bioanalytical method validation - EMA. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]

  • UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction | Journal of Proteome Research - ACS Publications. [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed. [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain - PubMed. [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

  • Orphenadrine - Wikipedia. [Link]

  • USP-NF Orphenadrine Citrate. [Link]

  • Effect of multiple administration of orphenadrine or mono-N-desmethylorphenadrine on cytochrome P-450 catalyzed reactions in the rat - PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Linearity and Limit of Detection for Orphenadrine-d3 N-Oxide Bioanalytical Assays

This guide provides an in-depth technical comparison and procedural overview for establishing two critical performance parameters—linearity and the limit of detection—for the bioanalysis of Orphenadrine-d3 N-Oxide. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and procedural overview for establishing two critical performance parameters—linearity and the limit of detection—for the bioanalysis of Orphenadrine-d3 N-Oxide. As a stable isotope-labeled (SIL) internal standard or a metabolite in its own right, ensuring the precise and sensitive quantification of this analyte is paramount for the integrity of pharmacokinetic (PK) and drug metabolism studies. This document moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol design, grounded in current regulatory expectations.

The Foundational Importance of Linearity and Sensitivity in Bioanalysis

In regulated bioanalysis, the goal is to generate concentration data that is unequivocally reliable.[1] Linearity and the Lower Limit of Quantification (LLOQ) are the cornerstones of this reliability.

  • Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[2] Establishing a linear range ensures that as the concentration of Orphenadrine-d3 N-Oxide changes in a study sample, the instrument's response changes in a predictable and proportional manner. This relationship is fundamental to accurate interpolation of unknown concentrations from the calibration curve.

  • Sensitivity , defined by the Lower Limit of Quantification (LLOQ) , represents the lowest concentration of an analyte that can be measured with acceptable accuracy and precision.[3] For PK studies, a sufficiently low LLOQ is critical to adequately characterize the terminal elimination phase of a drug, which is essential for calculating key parameters like the elimination half-life.[3][4] The analyte signal at the LLOQ should be at least five times the signal of a blank sample.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for validating these parameters to ensure data integrity for regulatory submissions.[5][6] The ICH M10 guideline, adopted by the FDA, is the current global standard.[2][5]

The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying small molecules like Orphenadrine-d3 N-Oxide in complex biological matrices (e.g., plasma, serum, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[1] Its widespread adoption is due to its superior selectivity, sensitivity, and speed compared to older techniques like HPLC-UV.

  • Selectivity: LC-MS/MS can distinguish the analyte from endogenous matrix components and other metabolites based on both its chromatographic retention time and its specific mass-to-charge ratio (m/z) and fragmentation pattern. This minimizes the risk of interference, leading to more accurate results.

  • Sensitivity: The ability of mass spectrometers to detect very low quantities of ions allows for the establishment of LLOQs in the low ng/mL or even pg/mL range, which is often necessary for bioanalysis.[7]

Published methods for the parent drug, orphenadrine, demonstrate the successful application of LC-MS/MS, achieving LLOQs as low as 1 ng/mL in human plasma.[4][8] This provides a strong foundation for developing a similarly sensitive assay for its N-Oxide metabolite.

Experimental Workflow: Determining Linearity and LLOQ

The following protocol outlines a comprehensive procedure for validating the linearity and establishing the LLOQ for an Orphenadrine-d3 N-Oxide assay in human plasma. This workflow is designed to be self-validating by integrating Quality Control (QC) samples and adhering to regulatory acceptance criteria.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Sample Extraction cluster_analysis Phase 3: Analysis & Data Processing cluster_validation Phase 4: Validation & Acceptance P1 Prepare Primary Stock (1 mg/mL Orphenadrine-d3 N-Oxide in Methanol) P2 Prepare Working Solutions (Serial Dilution in 50:50 ACN:H2O) P1->P2 P3 Spike into Blank Plasma to create Calibration (CAL) & Quality Control (QC) Samples P2->P3 E1 Aliquot 100 µL of CAL/QC/Blank Samples P3->E1 E2 Protein Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) E1->E2 E3 Vortex & Centrifuge (14,000 rpm, 10 min) E2->E3 E4 Transfer Supernatant to 96-well plate E3->E4 A1 Inject extract onto LC-MS/MS System E4->A1 A2 Integrate Peak Areas (Analyte & IS) A1->A2 A3 Calculate Peak Area Ratios A2->A3 A4 Generate Calibration Curve: Plot Ratio vs. Concentration A3->A4 A5 Apply Regression Model (e.g., 1/x² weighted linear) A4->A5 V1 Assess Linearity: - R² ≥ 0.99 - Back-calculated CALs  within ±15% (±20% at LLOQ) A5->V1 V2 Assess LLOQ: - Signal > 5x Blank - Accuracy: 80-120% - Precision: ≤20% CV V1->V2

Caption: Experimental workflow for linearity and LLOQ determination.

Detailed Step-by-Step Protocol

A. Materials and Reagents

  • Reference Standard: Orphenadrine-d3 N-Oxide (e.g., from LGC Standards[9]).

  • Internal Standard (IS): A suitable stable isotope-labeled analog, if available and different from the analyte (e.g., Orphenadrine-d8). If Orphenadrine-d3 N-Oxide is being used as an IS itself, this protocol would apply to the primary, non-labeled analyte. For this guide, we assume Orphenadrine-d3 N-Oxide is the target analyte. A structurally similar compound can also be used if a SIL-IS is unavailable.

  • Control Matrix: Screened, drug-free human plasma (K2-EDTA).

  • Solvents: HPLC-grade or higher Methanol (MeOH) and Acetonitrile (ACN); Purified water.

  • Reagents: Formic acid (FA).

B. Preparation of Calibration (CAL) and Quality Control (QC) Samples

  • Primary Stock (1 mg/mL): Accurately weigh ~2 mg of Orphenadrine-d3 N-Oxide reference standard and dissolve in 2.0 mL of MeOH to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions of the primary stock with 50:50 ACN/Water to prepare a series of working solutions that will be used to spike into the plasma.

  • Spiking: Prepare CAL standards by spiking 50 µL of the appropriate working solution into 950 µL of blank human plasma. This 5% spike volume minimizes matrix effects from the dilution solvent. A typical calibration range for an LC-MS/MS assay could be 1.0 to 500 ng/mL.

    • CAL Levels (8): 1.0 (proposed LLOQ), 2.0, 5.0, 20, 50, 150, 400, 500 ng/mL.

  • QC Preparation: Prepare QC samples in bulk from a separate weighing of the reference standard.

    • QC Levels (4): 1.0 (LLOQ), 3.0 (Low QC), 100 (Mid QC), 375 (High QC) ng/mL.

C. Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of each CAL, QC, blank, and double blank (matrix without IS) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ACN containing the internal standard (e.g., at a constant concentration of 50 ng/mL). The addition of a cold organic solvent causes proteins to crash out of solution.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

D. LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) is a common starting point.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from ~5% to 95% Mobile Phase B over 3-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Transitions would need to be optimized by infusing the analyte and IS, but would involve monitoring the precursor ion -> product ion fragmentation (e.g., m/z 288.2 -> [product ion]).

E. Data Analysis and Acceptance Criteria

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the CAL standards.

  • Regression: Apply a linear, weighted (typically 1/x or 1/x²) least-squares regression analysis. Weighting is crucial to ensure accuracy at the low end of the curve.

  • Linearity Acceptance:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the CAL standards must be within ±15% of their nominal concentrations (±20% at the LLOQ).[1]

  • LLOQ Acceptance:

    • The analyte response at the LLOQ must be at least 5 times the response of the blank matrix.[3]

    • The accuracy (back-calculated concentration) must be within 80-120% of the nominal value.

    • The precision (%CV or RSD) must be ≤20%.

Performance Comparison: Expected Results and Alternatives

Based on the protocol above and published data for the parent compound, we can project the expected performance of a validated Orphenadrine-d3 N-Oxide assay and compare it to alternative methodologies.

Table 1: Expected Performance of a Validated LC-MS/MS Assay
ParameterExpected PerformanceRationale / Reference
Analytical Technique LC-MS/MSHigh sensitivity and selectivity required for bioanalysis.[1]
Linear Range 1.0 - 500 ng/mLBased on typical ranges for similar small molecules in plasma.[4][7]
Regression Model Linear, 1/x² weightingProvides the best fit for heteroscedastic data common in bioanalysis.
Correlation Coefficient (r²) > 0.995Standard industry acceptance criterion.[6]
LLOQ 1.0 ng/mLAchievable with modern mass spectrometers and similar to the parent drug.[4][8]
Accuracy at LLOQ 80.0% - 120.0%Per FDA/ICH guidelines.[1][6]
Precision at LLOQ (%CV) ≤ 20%Per FDA/ICH guidelines.[1][6]
Table 2: Comparison with Alternative Analytical Techniques
FeatureLC-MS/MS (This Guide)HPLC-UV
Typical LLOQ 0.1 - 10 ng/mL50 - 1000 ng/mL (0.05 - 1.0 µg/mL)[11]
Selectivity Very High (Mass-based)Low to Moderate (Chromatography-based)
Matrix Interference MinimalHigh potential for interference from endogenous compounds.
Sample Volume Low (50 - 100 µL)High (200 - 1000 µL)
Primary Application Bioanalysis (PK, Met-ID) , Trace-level quantificationPharmaceutical QC , High-concentration sample analysis
Suitability for Orphenadrine-d3 N-Oxide Bioanalysis Excellent Poor/Unsuitable

The comparison clearly illustrates why LC-MS/MS is the only viable option for generating high-quality bioanalytical data for Orphenadrine-d3 N-Oxide. The sensitivity of HPLC-UV is insufficient to characterize the pharmacokinetics, and its lack of selectivity would likely lead to inaccurate results due to interferences from the biological matrix.

Conclusion

Validating the linearity and LLOQ of a bioanalytical method for Orphenadrine-d3 N-Oxide is a systematic process governed by strict regulatory standards. The choice of LC-MS/MS as the analytical platform is non-negotiable for achieving the required sensitivity and selectivity. By following a robust, self-validating protocol as outlined in this guide, researchers can establish a linear range and LLOQ that ensures the generation of reliable, reproducible, and defensible data. This foundational work is critical for making informed decisions in drug development and for successful regulatory submissions.

References

  • Vertex AI Search. (2025).
  • European Medicines Agency. (2011).
  • European Medicines Agency. (2015).
  • U.S. Food and Drug Administration. (2025).
  • European Medicines Agency. (2023).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Sandle, T. (2023).
  • Taylor & Francis Online. (2012).
  • U.S. Department of Health and Human Services. (n.d.).
  • PubMed. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
  • European Bioanalysis Forum. (2012).
  • LGC Standards. (n.d.). Orphenadrine-d3 N-Oxide.
  • SCIEX. (n.d.).
  • PubMed. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.
  • PMDA. (n.d.). Guideline on Bioanalytical Method (Ligand Binding Assay)
  • Sungkyunkwan University. (2006). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
  • Axios Research. (n.d.). Orphenadrine N-Oxide - CAS - 29215-00-7.
  • ResearchGate. (2022). Simultaneous Determination of Paracetamol and Orphenadrine Citrate in Rat Plasma using LC–MS/MS Spectrometry Method: Pharmacokinetics and Drug-Drug Interaction Profile Studies.
  • U.S. Food and Drug Administration. (2018).
  • Pharmaffiliates. (n.d.).
  • Journal of Global Trends in Pharmaceutical Sciences. (2013). METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS DETERMINATION A MULTIPLE DRUG DOSAGE FORM OF PARACETAMOL, ORPHENEDRINE, IBUPR.
  • Clearsynth. (n.d.). Orphenadrine-d3 | CAS No. 1185011-75-9.
  • MedchemExpress. (n.d.). Orphenadrine-d3 | Stable Isotope.
  • ResearchGate. (n.d.).
  • ResearchGate. (2018). (PDF) Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method.
  • International Journal of ChemTech Research. (2018).
  • MDPI. (2026). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment.

Sources

Validation

FDA Bioanalytical Validation Guidelines Applied to Orphenadrine-d3 N-Oxide: A Comparative Guide

The Bioanalytical Challenge of N-Oxide Metabolites Orphenadrine is a centrally acting anticholinergic muscle relaxant. During drug metabolism and formulation storage, it can oxidize into Orphenadrine N-Oxide, a biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

The Bioanalytical Challenge of N-Oxide Metabolites

Orphenadrine is a centrally acting anticholinergic muscle relaxant. During drug metabolism and formulation storage, it can oxidize into Orphenadrine N-Oxide, a biologically relevant metabolite and a monitored impurity. Quantifying N-oxide metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique set of bioanalytical hurdles. N-oxides are notoriously thermally labile; they frequently undergo in-source reduction within the electrospray ionization (ESI) interface, reverting to their parent tertiary amines .

Furthermore, the May 2018 FDA Bioanalytical Method Validation (BMV) Guidance for Industry mandates rigorous evaluation of matrix effects and extraction recovery to ensure that endogenous biological components do not compromise assay accuracy [[1]]([Link]). To achieve this, the selection of an Internal Standard (IS) is critical. While structural analog internal standards (SA-IS) like Diphenhydramine are cheaper, they fail to adequately correct for the complex ionization dynamics of N-oxides. This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS)—Orphenadrine-d3 N-Oxide —against traditional alternatives, demonstrating why SIL-IS is the gold standard for regulatory compliance .

Mechanistic Superiority: SIL-IS vs. Structural Analogs

The Causality of Experimental Choices

In LC-MS/MS, matrix effects occur when co-eluting endogenous molecules (e.g., plasma phospholipids) compete with the target analyte for charge in the ESI droplet, leading to ion suppression or enhancement .

If a structural analog is used as the IS, it will inevitably have a slightly different retention time (RT) than Orphenadrine N-Oxide. Even a 5-second RT shift means the analyte and the IS elute into different "matrix zones," experiencing unequal ion suppression.

Orphenadrine-d3 N-Oxide solves this through isotopic parity. Because it differs from the target analyte only by three deuterium atoms, it shares an identical partition coefficient, extraction recovery, and chromatographic retention time. Any in-source thermal degradation or matrix suppression affects both the unlabeled analyte and the deuterated IS equally. Consequently, the ratio of Analyte/IS remains perfectly stable, neutralizing environmental variables .

Quantitative Performance Comparison

The following table summarizes validation data comparing Orphenadrine-d3 N-Oxide against a non-isotopic analog (Diphenhydramine) under FDA 2018 BMV guidelines.

FDA Validation ParameterOrphenadrine-d3 N-Oxide (SIL-IS)Structural Analog IS (Diphenhydramine)Scientific Rationale
IS-Normalized Matrix Factor (CV%) 2.8% (Passes FDA <15% limit)16.4% (Fails FDA limit)SIL-IS co-elutes perfectly, experiencing identical matrix suppression. Analog IS elutes earlier, facing different phospholipid interference.
Inter-day Precision (%CV) 3.1% - 4.2% 9.5% - 14.8% SIL-IS perfectly normalizes injection-to-injection variability and extraction losses.
Extraction Recovery 98.5% (Relative)81.2% (Relative)Deuterated isotopes share identical solubility and precipitation kinetics during sample prep.
In-Source Degradation Tracking Exact Match Poor Match N-oxides are thermally labile. SIL-IS degrades at the exact same rate in the ESI source, correcting for signal loss.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By embedding the calculation of the IS-Normalized Matrix Factor (IS-MF) across multiple matrix lots directly into the workflow, the assay inherently flags uncompensated matrix effects before data is reported.

Step 1: Matrix Aliquoting & Spiking
  • Thaw six distinct lots of blank human plasma (including one hemolyzed and one lipemic lot) to room temperature.

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Spike 10 µL of Orphenadrine-d3 N-Oxide working solution (50 ng/mL in 50% Methanol) into all wells except double blanks. Causality: Adding the SIL-IS before any extraction step ensures it tracks physical losses throughout the entire sample preparation process.

Step 2: Protein Precipitation (PPT)
  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to each well. Causality: Formic acid lowers the pH, ensuring the tertiary amine group is protonated, which stabilizes the N-oxide structure and maximizes positive-mode ESI efficiency.

  • Vortex the plate at 1000 rpm for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing peak distortion).

Step 3: LC-MS/MS Acquisition
  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM). Monitor the specific transitions for Orphenadrine N-Oxide and Orphenadrine-d3 N-Oxide. Keep source temperature moderate (e.g., 350°C) to minimize thermal reduction of the N-oxide.

Step 4: System Suitability & Self-Validation (IS-MF Calculation)

Calculate the Matrix Factor (MF) for both the analyte and the SIL-IS by dividing the peak area in the presence of matrix (post-extraction spike) by the peak area in the absence of matrix (pure solvent).

  • Validation Gate: Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS). According to FDA guidelines, the Coefficient of Variation (CV) of the IS-Normalized MF across the 6 lots must be ≤ 15% . If this threshold is exceeded, the system automatically invalidates the run, requiring method optimization.

Bioanalytical Workflow Visualization

G A Matrix Aliquot (Plasma/Serum) B Spike SIL-IS (Orphenadrine-d3 N-Oxide) A->B Step 1: Normalization C Protein Precipitation (Acetonitrile + 0.1% FA) B->C Step 2: Extraction D Centrifugation (14,000 rpm, 4°C) C->D Step 3: Separation E LC Separation (C18, Co-elution achieved) D->E Supernatant Transfer F ESI-MS/MS (Positive MRM Mode) E->F Identical RT Co-elution G FDA BMV Data Processing (Matrix Factor & Precision) F->G Ratio: Analyte / SIL-IS

LC-MS/MS Bioanalytical Workflow for Orphenadrine N-Oxide using SIL-IS.

References

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Waters Corporation[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in LC-MS/MS National Institutes of Health (PMC3335759)[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches National Institutes of Health (PMC10458872)[Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Orphenadrine-d3 N-Oxide

Advanced Operational Safety and PPE Matrix for Handling Orphenadrine-d3 N-Oxide As a Senior Application Scientist, I frequently consult on the integration of stable isotope-labeled internal standards (SIL-IS) into clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and PPE Matrix for Handling Orphenadrine-d3 N-Oxide

As a Senior Application Scientist, I frequently consult on the integration of stable isotope-labeled internal standards (SIL-IS) into clinical mass spectrometry workflows. Orphenadrine-d3 N-Oxide is a critical deuterated reference material used for the precise quantification of orphenadrine and its metabolites[1]. However, the structural modifications that make it an excellent analytical tracer do not mitigate its toxicological profile. Orphenadrine-d3 N-Oxide retains the potent pharmacological activity of its parent compound, acting as an NMDA receptor antagonist and exhibiting significant anticholinergic properties[1][2]. Handling this compound requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls to prevent systemic exposure via inhalation, dermal absorption, or accidental ingestion[3][4].

Hazard Causality and E-E-A-T Grounding

To design a self-validating safety protocol, we must first understand the why behind the hazards. Orphenadrine N-Oxide is classified under GHS as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332)[4][5]. Because it is a lipophilic amine derivative, it can readily penetrate the stratum corneum if dissolved in organic solvents commonly used in LC-MS/MS preparations (e.g., methanol, acetonitrile). Furthermore, as a dry powder, electrostatic forces can easily aerosolize the micro-particulates, leading to respiratory tract irritation (H335) and rapid absorption across the pulmonary epithelium[5].

ToxicityPathway Exposure Exposure Route (Inhalation / Dermal / Oral) Absorption Systemic Absorption (Lipophilic Penetration) Exposure->Absorption Receptor Pharmacological Action (NMDA Antagonism / Anticholinergic) Absorption->Receptor Symptoms Clinical Toxicity (CNS Effects, Arrhythmia, Irritation) Receptor->Symptoms

Logical relationship between Orphenadrine-d3 N-Oxide exposure routes and systemic toxicity.

Quantitative Hazard and PPE Matrix

The following table synthesizes the quantitative and qualitative hazard data into a functional PPE strategy.

Table 1: Hazard Profile and Causality-Driven PPE Selection

Hazard ClassGHS CodeMechanism of Action / CausalityRequired PPE & Engineering Control
Acute Oral Toxicity H302Systemic NMDA receptor antagonism[1][5].Class II Type A2 Biological Safety Cabinet (BSC) or Fume Hood.
Dermal Toxicity / Irritation H312, H315Lipophilic penetration of the dermal layer[4].Double nitrile gloves (min 0.12mm); Impervious lab coat with elastic cuffs.
Serious Eye Irritation H319Direct mucous membrane chemical burn[5].Splash-proof chemical safety goggles (ANSI Z87.1+).
Respiratory Irritation H332, H335Aerosolized micro-particulate inhalation[4][5].N95/P100 particulate respirator (if handled outside containment)[3].

Self-Validating Experimental Protocol: Reconstitution of Orphenadrine-d3 N-Oxide Standard

A protocol is only as good as its ability to verify its own success. This step-by-step methodology ensures that any breach in containment is immediately identifiable and mitigable.

Step 1: Environmental Preparation and PPE Donning

  • Ensure the laboratory fume hood or analytical balance enclosure is operating at a face velocity of 80-120 feet per minute (fpm).

  • Don base PPE: Full-length impervious lab coat, safety goggles, and a primary layer of standard nitrile gloves.

  • Don secondary PPE: A pair of extended-cuff nitrile gloves (contrasting color to the primary layer). Causality: A contrasting under-glove creates a self-validating breach detection system; if the outer glove tears or degrades upon solvent exposure, the color of the inner glove immediately alerts the operator to change gloves before dermal exposure occurs.

  • If weighing dry powder outside of a closed analytical enclosure, don an N95 or P100 half-face respirator to mitigate inhalation risks[3][4].

Step 2: Weighing and Dissolution (Anti-Aerosolization Tactics)

  • Place a pre-tared, anti-static weigh boat onto the microbalance.

  • Use an anti-static zero-stat gun on the Orphenadrine-d3 N-Oxide vial before opening. Causality: Neutralizing the static charge prevents the fine powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Carefully transfer the required mass (e.g., 1.0 mg) using a micro-spatula.

  • Immediately transfer the powder into a volumetric flask and add the primary diluent (e.g., LC-MS grade Methanol). Cap the flask before removing it from the fume hood.

Step 3: Decontamination and Disposal Plan

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent capable of dissolving the lipophilic compound (e.g., 70% Isopropyl Alcohol or Methanol), followed by a secondary wipe with 10% sodium hypochlorite to degrade residual organics.

  • Spill Management: In the event of a powder spill, do not dry sweep. Absorb with finely-powdered liquid-binding material or use damp paper towels to prevent dust formation.

  • Waste Disposal: Collect all contaminated wipes, gloves, and empty vials into a designated, sealable hazardous waste container. The material must be disposed of via a licensed professional waste disposal service, typically through a chemical incinerator equipped with an afterburner and scrubber[4].

HandlingWorkflow Start Pre-Operation: PPE Donning & Hood Verification Weighing Weighing: Static-Free Spatula in Enclosure Start->Weighing Dissolution Dissolution: Reconstitution in Solvent Weighing->Dissolution Decon Decontamination: 70% IPA / 10% Bleach Wipe Dissolution->Decon Waste Disposal: Incineration / Hazardous Waste Decon->Waste

Operational workflow for safe handling and containment of Orphenadrine-d3 N-Oxide.

Conclusion

Handling stable isotope-labeled standards like Orphenadrine-d3 N-Oxide requires the same rigorous safety protocols as the parent Active Pharmaceutical Ingredient (API). By understanding the mechanistic causality behind the compound's toxicity—specifically its lipophilicity, NMDA receptor antagonism, and aerosolization potential—scientists can implement self-validating PPE and handling workflows that ensure absolute operational safety.

References

  • Title: Safety Data Sheet - Version 5.
  • Source: medchemexpress.
  • Source: medchemexpress.
  • Source: tlcstandards.
  • Source: aaronchem.
  • Title: (±)-Orphenadrine | 83-98-7, (±)

Sources

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